molecular formula C11H17N3O B1492178 6-((Cyclohexylmethyl)amino)pyridazin-3-ol CAS No. 1933633-05-6

6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Cat. No.: B1492178
CAS No.: 1933633-05-6
M. Wt: 207.27 g/mol
InChI Key: MJNXKBQZIJLXQD-UHFFFAOYSA-N
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Description

6-((Cyclohexylmethyl)amino)pyridazin-3-ol ( 1933633-05-6) is a pyridazinone-based compound with a molecular formula of C 11 H 17 N 3 O and a molecular weight of 207.27 g/mol . This chemical is offered as a high-purity solid for research and development applications. This compound is a featured structure in pharmaceutical research for its potential as a D-amino-acid oxidase (DAAO) inhibitor . DAAO is a key enzyme that metabolizes the neuromodulator D-serine in the brain, and inhibiting DAAO is a recognized therapeutic strategy for treating schizophrenia and other neurological disorders . As part of the pyridazinone chemical class, this compound serves as a valuable synthetic intermediate and building block for medicinal chemists developing novel bioactive molecules . Handling and Storage: For long-term stability, it is recommended to store this product at -20°C . Researchers should handle the material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye protection . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(cyclohexylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-7-6-10(13-14-11)12-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXKBQZIJLXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-((Cyclohexylmethyl)amino)pyridazin-3-ol: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the novel compound 6-((Cyclohexylmethyl)amino)pyridazin-3-ol. As this molecule is not extensively documented in current literature, this document presents a scientifically grounded, hypothetical framework for its synthesis, structural characterization, and potential biological applications. The methodologies and insights are derived from established protocols and structure-activity relationships of analogous pyridazinone derivatives.[3] The primary objective is to equip researchers and drug development professionals with a robust starting point for the investigation and potential exploitation of this promising chemical entity.

Introduction: The Promise of the Pyridazinone Core

The pyridazinone heterocyclic system is of significant interest due to its diverse pharmacological properties.[4][5] Marketed drugs such as Pimobendan and Levosimendan, which feature this core, underscore its therapeutic relevance, particularly in treating cardiovascular diseases.[1] These compounds often function as potent inhibitors of phosphodiesterase (PDE) enzymes, leading to vasodilation and positive inotropic effects.[6][7]

The title compound, 6-((Cyclohexylmethyl)amino)pyridazin-3-ol, combines the pyridazin-3-ol core with a cyclohexylmethylamino substituent at the C6 position. This lipophilic side chain is hypothesized to enhance binding affinity to target proteins and improve pharmacokinetic properties. This guide will explore a plausible synthetic route, detail the necessary analytical techniques for its characterization, and propose a primary biological target and mechanism of action based on its structural similarity to known bioactive molecules.

Proposed Chemical Synthesis

A logical and efficient synthetic pathway for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is proposed, commencing from the commercially available 3,6-dichloropyridazine. The strategy involves a three-step sequence of nucleophilic aromatic substitution followed by demethylation.

Synthetic Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-methoxypyridazine A->B  NaOMe, MeOH    Reflux   C 6-((Cyclohexylmethyl)amino)- 3-methoxypyridazine B->C  Cyclohexylmethanamine,    DIPEA, n-BuOH, Reflux   D 6-((Cyclohexylmethyl)amino) pyridazin-3-ol C->D  HBr (48%), Reflux  

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-methoxypyridazine

  • Rationale: This initial step selectively replaces one chlorine atom with a methoxy group. Methanol acts as both the solvent and the source of the methoxide nucleophile in the presence of a base. This is a standard method for differentiating the reactivity of the two chlorine atoms on the pyridazine ring.

  • Protocol:

    • To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-methoxypyridazine.

Step 2: Synthesis of 6-((Cyclohexylmethyl)amino)-3-methoxypyridazine

  • Rationale: This step involves a nucleophilic aromatic substitution where the primary amine, cyclohexylmethanamine, displaces the remaining chlorine atom. A high-boiling solvent like n-butanol and a non-nucleophilic base (DIPEA) are used to drive the reaction to completion. This type of amination is a well-established method for functionalizing chloropyridazines.[8][9]

  • Protocol:

    • In a sealed vessel, dissolve 6-chloro-3-methoxypyridazine (1.0 equivalent) in n-butanol.

    • Add cyclohexylmethanamine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Heat the mixture to reflux (approx. 120 °C) for 12-18 hours, monitoring by TLC.

    • Cool the reaction to ambient temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude material via silica gel chromatography to yield the desired product.

Step 3: Demethylation to 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

  • Rationale: The final step is the cleavage of the methyl ether to unmask the target hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.[7] A strong acid like hydrobromic acid is effective for this transformation.

  • Protocol:

    • Suspend 6-((cyclohexylmethyl)amino)-3-methoxypyridazine (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of diethyl ether.

    • Dry the product under vacuum to obtain the final compound, 6-((cyclohexylmethyl)amino)pyridazin-3-ol.

Structural Characterization and Data

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.[10][11][12]

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the cyclohexyl ring protons, a doublet for the methylene bridge protons, two doublets for the pyridazine ring protons, and broad signals for the N-H and O-H protons.
¹³C NMR Resonances for the aliphatic carbons of the cyclohexylmethyl group and the aromatic carbons of the pyridazinone core. The carbonyl carbon (C3) is expected to appear downfield.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecular ion [M+H]⁺.
HPLC A single major peak indicating high purity (ideally >95%).
FT-IR Characteristic absorption bands for N-H stretching, O-H stretching (broad), C=O stretching (of the pyridazinone tautomer), and C=C/C=N stretching in the aromatic region.

Hypothesized Biological Activity: A Potential PDE3 Inhibitor

The pyridazin-3(2H)-one scaffold is a well-known pharmacophore for inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3.[7][13] PDE3 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which mediates a wide range of physiological processes, including cardiac muscle contraction and smooth muscle relaxation.[6]

Proposed Mechanism of Action

It is hypothesized that 6-((cyclohexylmethyl)amino)pyridazin-3-ol acts as a selective inhibitor of the PDE3 enzyme. By blocking the hydrolytic activity of PDE3, the compound would prevent the breakdown of cAMP to AMP. The resulting increase in intracellular cAMP in cardiomyocytes activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels and an increase in calcium influx. This elevated intracellular calcium enhances myocardial contractility (positive inotropy). In vascular smooth muscle cells, increased cAMP levels lead to vasodilation. This dual action, known as "inodilation," is characteristic of PDE3 inhibitors and is beneficial in the treatment of conditions like congestive heart failure.[6][7]

PDE3_Inhibition_Pathway cluster_0 Cell Membrane GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE3->AMP Target 6-((Cyclohexylmethyl)amino) pyridazin-3-ol Target->PDE3 Inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Response Cellular Response (e.g., Increased Contractility, Vasodilation) PKA_active->Response

Caption: Hypothesized mechanism of action via PDE3 inhibition.

Recommended In Vitro Assays

To validate the hypothesized biological activity, the following experimental protocols are recommended:

Protocol 1: PDE3A Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the human PDE3A enzyme.

  • Methodology:

    • Use a commercially available fluorescence polarization (FP)-based PDE assay kit.

    • Prepare a dilution series of the test compound in assay buffer.

    • In a 384-well plate, add recombinant human PDE3A enzyme to each well containing the test compound or vehicle control.

    • Initiate the reaction by adding a fluorescently labeled cAMP substrate.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the FP-binding agent.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based cAMP Accumulation Assay

  • Objective: To measure the effect of the compound on intracellular cAMP levels in a relevant cell line (e.g., H9c2 rat cardiomyocytes).

  • Methodology:

    • Plate H9c2 cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

    • Stimulate the cells with a sub-maximal concentration of a known adenylyl cyclase activator (e.g., Forskolin) for 15 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.

    • Plot the cAMP concentration against the test compound concentration to determine the potency (EC₅₀).

Conclusion and Future Directions

This guide has outlined a plausible and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of 6-((cyclohexylmethyl)amino)pyridazin-3-ol. Based on the well-established pharmacology of the pyridazinone core, this novel compound holds significant potential as a selective PDE3 inhibitor for cardiovascular applications.[1][14]

Future research should focus on executing the proposed synthesis and confirming the compound's structure. Subsequent in vitro assays will be crucial to validate its activity and selectivity against PDE3 and other PDE isoforms. Should the compound demonstrate promising potency and selectivity, further investigation into its pharmacokinetic properties (ADME) and in vivo efficacy in animal models of heart failure would be warranted. The insights gained from this foundational work will pave the way for the potential development of a new generation of pyridazinone-based therapeutics.

References

  • PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • ResearchGate. (2024, December 24). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • PubMed. (2020, December 4). Azolo[ d]pyridazinones in medicinal chemistry.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • ResearchGate. Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.
  • BenchChem. The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Sami Publishing Company. (2021, August 12). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • Taylor & Francis Online. (2024, August 6). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer: Future Medicinal Chemistry.
  • PubMed. (2024, August 17). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PMC. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • ResearchGate. (2025, December 31). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Pharma Research Library. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative | International Journal of Chemistry and Pharmaceutical Sciences.
  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • ResearchGate. (2016, October 13). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • PMC. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • PubChem. 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide.
  • ChemScene. 6-Chloro-n-(cyclohexylmethyl)pyridazin-3-amine.
  • Sigma-Aldrich. 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine.
  • PubChemLite. 6-cyclohexylpyridazin-3-amine (C10H15N3).
  • PubChem. 6-Aminopyridazin-3(2H)-one.

Sources

[1]

Abstract

This technical guide provides an in-depth analysis of 6-((cyclohexylmethyl)amino)pyridazin-3-ol , a heterocyclic building block and pharmacophore relevant to medicinal chemistry.[1][2] While often indexed under its tautomeric ketone form, 6-((cyclohexylmethyl)amino)pyridazin-3(2H)-one , this compound represents a critical scaffold in the development of kinase inhibitors, glutaminase inhibitors, and cardiovascular agents.[2] This document details its chemical identity, tautomeric equilibrium, synthetic pathways, and potential biological applications, serving as a reference for researchers in drug discovery.[2]

Part 1: Identity & Registry[3]

This compound belongs to the class of 6-amino-3-pyridazinones .[1][2] It is frequently encountered in patent literature as an intermediate or a specific inhibitor motif but may not have a widely recognized single CAS number in public commodity catalogs.[1][2] Researchers must be aware of the dual nomenclature arising from its lactam-lactim tautomerism.

Chemical Identifiers
PropertyDetail
IUPAC Name 6-[(Cyclohexylmethyl)amino]pyridazin-3(2H)-one (Preferred)6-[(Cyclohexylmethyl)amino]pyridazin-3-ol
Common Name 6-Cyclohexylmethylaminopyridazinone
CAS Number Research Grade / Non-indexed Note: See Precursor CAS 845736-79-0 below.[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
SMILES (Keto) O=C1C=CC(NCC2CCCCC2)=NN1
InChI Key Derivative specific (Structure dependent)
Key Precursor Registry

Due to the specialized nature of the final target, it is often synthesized on-demand from registered precursors.[1][2]

  • Precursor A (Chloro-Amine): 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine[1][2]

    • CAS: 845736-79-0[1][2]

  • Precursor B (Scaffold): 6-Chloropyridazin-3(2H)-one[1][2][4]

    • CAS: 19064-67-6[1][2][4][5][7]

Part 2: Chemical Structure & Properties[1][2][10]

Tautomerism (Lactam-Lactim Equilibrium)

The pyridazin-3-ol moiety exists in equilibrium with its keto (pyridazin-3(2H)-one) tautomer.[1][2] In solution and the solid state, the keto form (lactam) is generally thermodynamically favored due to the strength of the N-H bond and the preservation of amide-like resonance, although the "3-ol" nomenclature persists in older literature.[1][2]

Tautomerismcluster_0Lactim Form (Hydroxy)cluster_1Lactam Form (Keto)Hydroxy6-((Cyclohexylmethyl)amino)pyridazin-3-ol(Aromatic OH)Keto6-((Cyclohexylmethyl)amino)pyridazin-3(2H)-one(Amide-like NH)Hydroxy->Keto  Tautomerization(Favored in polar solvent)  

Figure 1: Tautomeric equilibrium between the 3-ol and 3(2H)-one forms.

Physicochemical Properties[1][2][4][11][12]
  • Solubility: Low water solubility due to the lipophilic cyclohexyl tail.[1][2] Soluble in DMSO, Methanol, and DMF.[1]

  • Acidity (pKa): The amide-like NH of the pyridazinone ring typically has a pKa of 10.5 – 11.5 .[1][2] The exocyclic amine (attached to cyclohexyl) is less basic than a typical secondary amine due to conjugation with the electron-deficient pyridazine ring.[1][2]

  • H-Bonding: The molecule acts as both a hydrogen bond donor (NH) and acceptor (C=O, Ring N).[1][2]

Part 3: Synthesis & Manufacturing[1][2][13]

The synthesis of 6-((cyclohexylmethyl)amino)pyridazin-3-ol can be approached via two primary routes: Nucleophilic Aromatic Substitution (SnAr) or Hydrolysis .[1][2]

Synthetic Workflow Diagram

SynthesisStart13,6-Dichloropyridazine(CAS 141-30-0)Intermediate6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine(CAS 845736-79-0)Start1->Intermediate SnAr (1 eq. Amine) Start26-Chloropyridazin-3(2H)-one(CAS 19064-67-6)TargetTARGET:6-((Cyclohexylmethyl)amino)pyridazin-3(2H)-oneStart2->Target Direct SnAr(High Temp / Pressure) ReagentCyclohexylmethylamineReagent->IntermediateReagent->TargetIntermediate->Target Acid Hydrolysis (AcOH/HCl)

Figure 2: Convergent synthetic pathways to the target pyridazinone.

Protocol A: Direct Substitution (Green Route)

This method utilizes the commercially available 6-chloropyridazin-3(2H)-one.[1][2]

  • Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq), Cyclohexylmethylamine (2.0 - 3.0 eq), Water or Ethanol.[1][2]

  • Conditions: Reflux at 100–120°C for 12–24 hours. The reaction may require a sealed tube if the amine is volatile, though cyclohexylmethylamine (bp ~160°C) allows open reflux.[1]

  • Workup: Cool the mixture. The product often precipitates as a solid.[1][2] Filter, wash with cold water, and recrystallize from ethanol/water.[1]

  • Mechanism: SnAr displacement of the chloride by the amine.[1][2] The keto-form of the starting material is less reactive than the di-chloro precursor, requiring harsher thermal conditions.[1][2]

Protocol B: Hydrolysis of Chloro-Intermediate
  • Step 1: React 3,6-dichloropyridazine with cyclohexylmethylamine (1 eq) to yield 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0).[1][2]

  • Step 2: Hydrolyze the remaining chlorine using glacial acetic acid or aqueous HCl at reflux.[1][2]

  • Advantage: Allows for easier purification of the intermediate if the direct route yields mixtures.[1][2]

Part 4: Applications & Biological Context

The 6-amino-3-pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for other heterocyclic amides.[1][2]

Kinase Inhibition (ATP-Competitive)

The pyridazinone motif functions as a "hinge binder" in the ATP-binding pocket of various kinases.

  • Mechanism: The lactam group (NH and C=O) forms a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

  • Targets: Derivatives of this scaffold have shown activity against CDK (Cyclin-Dependent Kinases) , p38 MAPK , and GSK-3β .[1][2] The cyclohexylmethyl group provides hydrophobic bulk to fill the "gatekeeper" or solvent-exposed pockets.[1][2]

Glutaminase Inhibition

Recent research highlights pyridazinone derivatives as allosteric inhibitors of Glutaminase (GLS1), an enzyme critical for cancer cell metabolism.[1][2]

  • Relevance: The 6-amino substituent allows for extension into the allosteric binding channel, where the cyclohexyl ring can interact with hydrophobic residues.[1][2]

Cardiovascular Activity

Historically, 6-substituted pyridazinones (like pimobendan or levosimendan analogs) have been explored as phosphodiesterase III (PDE3) inhibitors and calcium sensitizers for treating heart failure.[1][2] The target molecule's structure aligns with the SAR (Structure-Activity Relationship) required for PDE inhibition.[1][2]

References

  • PubChem Compound Summary. 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • Sigma-Aldrich / Merck. 6-Chloro-3(2H)-pyridazinone Product Sheet (CAS 19064-67-6).[1][2]Link[1][2]

  • ChemScene. 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Product Data.Link[1][2]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. (Discusses pyridazinone bioisosterism and tautomerism). Academic Press.[1][2]

  • BenchChem. Synthesis of 6-Propylpyridazin-3-amine and analogs. (General procedure for 6-substituted pyridazines). Link

The Pyridazinone Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have made it a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyridazinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

The Chemical Appeal of the Pyridazinone Scaffold

The pyridazinone ring system offers a unique combination of features that make it an attractive starting point for drug design. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, while the lactam moiety provides a hydrogen bond donor and acceptor. The aromatic nature of the ring system allows for various substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the discovery of pyridazinone derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A primary mechanism by which pyridazinone compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, the derivative 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) has been shown to induce apoptosis in acute promyelocytic leukemia cells.[3][4] This process is characterized by a cascade of molecular events, including:

  • Mitochondrial Depolarization: A decrease in the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.[3]

  • Caspase Activation: Activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[3][4]

  • DNA Fragmentation: The cleavage of genomic DNA into smaller fragments, a hallmark of late-stage apoptosis.[4]

Furthermore, many pyridazinone-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis. Some pyridazinone derivatives have been designed as analogues of the multi-kinase inhibitor sorafenib, demonstrating the potential to mimic the activity of established anticancer drugs.[5][7]

Signaling Pathway: Pyridazinone-Induced Apoptosis

Pyridazinone Pyridazinone Derivative (e.g., Pyr-1) ROS ↑ Reactive Oxygen Species (ROS) Pyridazinone->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyridazinone derivatives can induce apoptosis through the intrinsic pathway by increasing reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of caspase-3.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8][9][10]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridazinone scaffold has also been a source of promising antimicrobial agents with activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms of action for many antimicrobial pyridazinone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The structural diversity of these compounds allows for the potential to target various microbial enzymes and pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12][13][14][15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyridazinone compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyridazinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Diarylurea derivative 10h Staphylococcus aureus16[5]
Diarylurea derivative 8g Candida albicans16[5]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazinone derivatives have shown significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyridazinone compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10] By selectively inhibiting COX-2 over COX-1, some pyridazinone derivatives can reduce inflammation with a lower risk of gastric ulceration.

Additionally, certain pyridazinone derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in orchestrating the inflammatory response.[16]

Signaling Pathway: Anti-inflammatory Action of Pyridazinones

InflammatoryStimulus Inflammatory Stimulus COX2 COX-2 Enzyme InflammatoryStimulus->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibition

Caption: Pyridazinone derivatives can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[16][17][18][19][20]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least a week.

  • Compound Administration: Administer the pyridazinone derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazinone derivatives have a rich history in cardiovascular research, with many compounds exhibiting potent vasodilatory and positive inotropic (cardiotonic) effects.

Mechanism of Action: PDE3 Inhibition and Calcium Sensitization

A key mechanism underlying the cardiovascular effects of many pyridazinone compounds is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[21][22][23][24] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in vascular smooth muscle cells results in vasodilation and in cardiac muscle cells leads to an increase in contractility (positive inotropy).

Some pyridazinone derivatives, such as Levosimendan, also exhibit a calcium-sensitizing effect on cardiac troponin C. This means they enhance the contractility of the heart muscle without significantly increasing intracellular calcium concentrations, which can be beneficial in heart failure by improving cardiac efficiency without increasing the risk of arrhythmias.

Experimental Workflow: In Vitro Vasodilation Assay

Start Isolate Thoracic Aorta Step1 Cut into Rings (2-3 mm) Start->Step1 Step2 Mount in Organ Bath (Krebs Solution) Step1->Step2 Step3 Induce Contraction (e.g., Phenylephrine) Step2->Step3 Step4 Add Pyridazinone Derivative Step3->Step4 Step5 Record Relaxation Response Step4->Step5 End Determine EC50 Step5->End

Caption: Workflow for assessing the vasodilatory effects of pyridazinone derivatives using an isolated aortic ring assay.

Experimental Protocol: In Vitro Vasodilation using Aortic Rings

The isolated aortic ring assay is a common in vitro method to evaluate the direct vasodilatory effects of a compound on blood vessels.[25][26][27][28][29]

Principle: Rings of the thoracic aorta are suspended in an organ bath and contracted with a vasoconstrictor. The ability of the test compound to relax the pre-contracted rings is measured.

Step-by-Step Methodology:

  • Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: After an equilibration period, induce a sustained contraction of the aortic rings using a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivative to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric tension and calculate the percentage of relaxation for each concentration. Determine the half-maximal effective concentration (EC50) value.

Clinical Relevance and Future Perspectives

The diverse biological activities of the pyridazinone scaffold have translated into clinically useful drugs. Levosimendan and Pimobendan are notable examples of pyridazinone-based drugs used in the treatment of heart failure.[2][30][31][32] Levosimendan is valued for its dual mechanism of calcium sensitization and PDE3 inhibition, which improves cardiac function without significantly increasing myocardial oxygen demand.[2] Pimobendan is widely used in veterinary medicine to manage congestive heart failure in dogs.[31]

The ongoing research into pyridazinone derivatives continues to uncover new therapeutic possibilities. The ability to synthesize a wide array of analogues with tailored properties ensures that the pyridazinone scaffold will remain a cornerstone of medicinal chemistry for years to come. Future research will likely focus on further elucidating the molecular targets and mechanisms of action of these compounds, as well as developing derivatives with improved potency, selectivity, and pharmacokinetic profiles.

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[1][2][3][4][5] A significant body of research has identified the p38 mitogen-activated protein kinase (MAPK) as a key molecular target for many anti-inflammatory pyridazinone-based compounds.[6][7][8][9] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, making it an attractive target for therapeutic intervention in inflammatory diseases.[10][11][12][13][14]

This technical guide puts forth the hypothesis that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol , a molecule incorporating the core pyridazin-3-ol moiety, functions as an inhibitor of the p38 MAPK signaling pathway. This hypothesis is predicated on the extensive structure-activity relationship data available for analogous pyridazinone derivatives. We will outline a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis, providing detailed protocols and the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The p38 MAPK Signaling Pathway: A Central Mediator of Inflammation

The p38 MAPK pathway is a component of the larger MAPK family, which also includes the ERK and JNK pathways.[10] It plays a pivotal role in transducing extracellular signals into a variety of cellular responses, particularly in the context of inflammation and stress.[10][13] The pathway is activated by a range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and environmental stressors.[11][14] Activation of p38 MAPK leads to the phosphorylation and subsequent activation of downstream transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11][13] Consequently, inhibition of p38 MAPK presents a promising strategy for mitigating inflammatory responses.[12][14]

Proposed Mechanism of Action Hypothesis

We hypothesize that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol directly binds to and inhibits the kinase activity of p38 MAPK, likely targeting the ATP-binding site. This inhibition is expected to block the phosphorylation of downstream substrates, leading to a reduction in the production of pro-inflammatory mediators.

To validate this hypothesis, a phased experimental approach is proposed, progressing from direct biochemical assays to cellular and functional assays. This tiered strategy ensures a thorough and robust evaluation of the compound's mechanism of action.

Phase 1: In Vitro Biochemical Assays to Determine Direct Enzyme Inhibition

The initial phase focuses on establishing a direct interaction between 6-((Cyclohexylmethyl)amino)pyridazin-3-ol and the p38 MAPK enzyme.

1.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound's ability to displace a fluorescently labeled tracer from the ATP-binding site of the p38 MAPK enzyme.[15][16][17] It is a sensitive and high-throughput method for determining the binding affinity (IC50) of the test compound.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant active p38α kinase

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer 236[15]

    • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15][16]

    • Test Compound (6-((Cyclohexylmethyl)amino)pyridazin-3-ol) and Control Inhibitor (e.g., SB203580)

    • 384-well plate

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitor in DMSO, followed by dilution in Kinase Buffer A.

    • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).[15]

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 5 µL to each well.[15]

    • Prepare a 2X tracer solution in Kinase Buffer A and add 5 µL to each well.[15]

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.[17]

    • Calculate the emission ratio (665 nm / 615 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Parameter Description
Assay Principle Competitive binding between the test compound and a fluorescent tracer for the ATP-binding site of the kinase. Binding of the tracer results in a high FRET signal, which is reduced upon displacement by the inhibitor.[15][16][17]
Endpoint IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of tracer binding.
Controls A known p38 MAPK inhibitor (e.g., SB203580) as a positive control and DMSO as a vehicle control.
1.2. In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay measures the amount of ADP produced during the kinase reaction, providing a direct assessment of the compound's effect on the catalytic activity of p38 MAPK.[18] It serves as an orthogonal method to the binding assay to confirm inhibitory activity.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant active p38α kinase

    • p38 MAPK substrate (e.g., ATF-2 fusion protein)[19]

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)[18]

    • Test Compound and Control Inhibitor

    • 384-well plate

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitor.

    • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO.[19]

    • Add 2 µL of diluted p38α enzyme and incubate at room temperature for 15 minutes.[19]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[19]

    • Incubate the reaction at room temperature for 60 minutes.[19]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[18]

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Phase 2: Cellular Assays to Confirm Target Engagement and Pathway Inhibition

This phase aims to verify that the compound engages p38 MAPK within a cellular context and inhibits its downstream signaling.

2.1. Cellular Thermal Shift Assay (CETSA™)

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells.[20][21][22] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides crucial evidence of target engagement in a physiological environment.[23][24]

Experimental Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., THP-1 monocytes)

    • Cell culture medium

    • Test Compound and Vehicle Control (DMSO)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies: anti-p38 MAPK

    • Western blot reagents

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

    • Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40-70°C).

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble p38 MAPK in each sample by Western blotting.

    • Plot the fraction of soluble p38 MAPK against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Cell Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot Analysis (Soluble p38 MAPK) D->E F Melting Curve Generation and Analysis E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

2.2. Western Blot Analysis of p38 MAPK Phosphorylation

Rationale: This assay directly measures the phosphorylation status of p38 MAPK in cells, which is an indicator of its activation.[25] Inhibition of p38 MAPK by the test compound should lead to a decrease in its phosphorylation upon stimulation.

Experimental Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., THP-1 monocytes)

    • Stimulant (e.g., Lipopolysaccharide - LPS)

    • Test Compound and Control Inhibitor

    • Lysis buffer

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[25][26]

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Pre-treat cells with various concentrations of the test compound for 1 hour.[27]

    • Stimulate the cells with LPS to activate the p38 MAPK pathway.[27]

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

    • Block the membrane and incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK.[28]

    • Incubate with HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[19]

    • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.[19]

p38_Signaling_Pathway cluster_0 Cellular Environment Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MKKs MAPKKs (MKK3/6) Stimuli->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF-2, MAPKAPK2) p38->Downstream Phosphorylation Compound 6-((Cyclohexylmethyl)amino)pyridazin-3-ol (Hypothesized Inhibitor) Compound->p38 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Downstream->Cytokines Increased Transcription and Translation

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Phase 3: Functional Cellular Assays

The final phase assesses the functional consequences of p38 MAPK inhibition by the test compound.

3.1. Cytokine Production Assay

Rationale: This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key downstream products of the p38 MAPK pathway.[27] A reduction in cytokine production in the presence of the test compound would provide strong functional evidence for its anti-inflammatory activity via p38 MAPK inhibition.

Experimental Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells)

    • Stimulant (e.g., LPS)

    • Test Compound and Control Inhibitor

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Pre-treat cells with different concentrations of the test compound.[27]

    • Stimulate the cells with LPS.[27]

    • Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).[27]

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.[27]

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

Experiment Expected Outcome for a p38 MAPK Inhibitor
LanthaScreen™ Eu Kinase Binding Assay Dose-dependent inhibition of tracer binding to p38 MAPK, yielding a potent IC50 value.
ADP-Glo™ Kinase Activity Assay Dose-dependent inhibition of p38 MAPK catalytic activity, with an IC50 value comparable to the binding assay.
Cellular Thermal Shift Assay (CETSA™) A positive thermal shift in the melting temperature of p38 MAPK in the presence of the compound, confirming target engagement in intact cells.
Western Blot for p-p38 MAPK Dose-dependent reduction in LPS-induced phosphorylation of p38 MAPK, with no significant change in total p38 MAPK levels.
Cytokine Production Assay (TNF-α & IL-6) Dose-dependent inhibition of LPS-induced production of TNF-α and IL-6, demonstrating functional anti-inflammatory activity.

Conclusion

The hypothesis that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol functions as a p38 MAPK inhibitor is strongly supported by the established pharmacology of the pyridazinone scaffold. The multi-tiered experimental approach detailed in this guide provides a robust framework for rigorously testing this hypothesis. Successful outcomes in these assays would not only elucidate the mechanism of action of this specific compound but also further validate the pyridazinone core as a privileged structure for the development of novel anti-inflammatory agents targeting the p38 MAPK pathway.

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Methodological & Application

Application Note: Optimized In Vitro Assay Conditions for Amino-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as Phosphodiesterase (PDE) inhibitors (cardiotonic/asthma indications) and Cyclooxygenase (COX-2) inhibitors (anti-inflammatory indications). However, their specific physicochemical properties—namely planar lipophilicity and potential autofluorescence—pose significant challenges in in vitro assay development. This guide details optimized protocols for handling these compounds, focusing on solubility management, interference-free enzymatic assays (TR-FRET), and robust cell-based validation (RAW 264.7 model).

Part 1: Compound Management & Solubility (The Foundation)

The 6-substituted-3(2H)-pyridazinone core is often highly crystalline and lipophilic. A common failure mode in bioassays is "apparent" inactivity or false positives due to compound precipitation upon introduction to aqueous buffers.

Solubilization Protocol
  • Primary Stock: Dissolve neat solid in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5–10 minutes at 37°C if visual turbidity persists.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (>3 times) as these derivatives can form micro-crystals that act as nucleation sites for precipitation.

The "Intermediate Dilution" Step (Critical)

Directly pipetting 100% DMSO stock into a protein-rich assay buffer often causes immediate local precipitation ("crashing out").

  • Protocol: Prepare a 10x or 100x intermediate dilution in assay buffer containing 5-10% DMSO .

  • Validation: Check this intermediate plate via nephelometry (light scattering) or simple visual inspection against a dark background before transferring to the final assay plate.

Handling Autofluorescence

Many amino-pyridazinones possess conjugated π-systems that fluoresce in the blue-green region (450–550 nm).

  • Risk: This overlaps with standard FITC/GFP channels, causing false inhibition data in intensity-based assays.

  • Mitigation: Use Time-Resolved Fluorescence (TR-FRET) or Red-shifted dyes (Alexa Fluor 647) to gate out compound interference.

Part 2: Enzymatic Assay Protocol (PDE3 Inhibition)

Target Context: Amino-pyridazinones (e.g., analogs of milrinone or levosimendan) are classic PDE3 inhibitors. Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). This method is superior to polarization or absorbance because the time-delay measurement eliminates interference from the fluorescent pyridazinone core.

Assay Principle

The assay measures the conversion of cAMP (substrate) to AMP. A tracer (biotin-cAMP) competes with endogenous cAMP for binding to a labeled antibody.

  • High cAMP (Inhibition): Low FRET signal (Tracer is displaced).

  • Low cAMP (No Inhibition): High FRET signal (Tracer binds antibody).

Reagents & Buffer Conditions
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂ (Critical cofactor for PDE), 1.7 mM EGTA, 0.01% BSA (prevents non-specific binding of lipophilic pyridazinones).

  • Enzyme: Human recombinant PDE3A (catalytic domain).

  • Substrate: FAM-cAMP (Fluorophore labeled).

Workflow Diagram

PDE_Assay_Workflow Stock Compound Stock (100% DMSO) Inter Intermediate Dilution (10% DMSO in Buffer) Stock->Inter Dilute Plate Assay Plate (384-well) Inter->Plate Transfer 2.5 µL Enzyme Add PDE3 Enzyme (+ MgCl2) Plate->Enzyme Incubate 10 min Substrate Add cAMP Substrate (Start Reaction) Enzyme->Substrate Incubate 60 min @ RT Detect Add Detection Mix (Eu-Ab + ULight-cAMP) Substrate->Detect Stop Reaction Read Read TR-FRET (Ex 320nm / Em 665nm) Detect->Read Incubate 1h

Caption: Step-by-step TR-FRET workflow for PDE3 inhibition. The intermediate dilution step prevents compound precipitation.

Data Analysis

Calculate % Inhibition using the following formula:



  • Note: If the raw fluorescence intensity at the donor wavelength (615 nm) varies significantly (>20%) between wells, the compound is likely quenching the donor or precipitating.

Part 3: Cell-Based Validation (Anti-Inflammatory/COX-2)

Target Context: 6-substituted pyridazinones are potent COX-2 inhibitors. Model: RAW 264.7 Macrophages stimulated with Lipopolysaccharide (LPS).[1] Readout: Nitric Oxide (NO) production via Griess Assay. This is a robust, cost-effective proxy for inflammation that correlates well with COX-2/iNOS pathway inhibition.

Cell Culture Conditions
  • Cell Line: RAW 264.7 (Murine Macrophages).[1]

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passage: Do not allow cells to reach >80% confluence; these cells can spontaneously activate if overcrowded, creating high background noise.

Experimental Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Add Amino-pyridazinone derivatives (0.1 – 50 µM).

    • Control: Celecoxib (Selective COX-2 inhibitor) as positive control.

    • Vehicle: DMSO final concentration must be < 0.1% to avoid cytotoxicity.

  • Stimulation: Add LPS (1 µg/mL final) 1 hour after compound addition.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Detection (Griess Assay):

    • Mix 50 µL supernatant + 50 µL Sulfanilamide solution.

    • Add 50 µL NED solution.

    • Incubate 10 min (dark).

    • Read Absorbance at 540 nm.

Mechanism of Action Diagram

Inflammation_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade Nucleus Nucleus (Transcription) NFkB->Nucleus Enters COX2 COX-2 / iNOS Enzymes Nucleus->COX2 Upregulates Expression PGE2 PGE2 / NO (Inflammation) COX2->PGE2 Catalyzes Production Compound Amino-pyridazinone Derivative Compound->COX2 Inhibits Activity

Caption: Pathway showing LPS-induced inflammation and the specific intervention point (COX-2/iNOS) of amino-pyridazinone derivatives.

Part 4: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background (Enzymatic) Non-specific binding of hydrophobic pyridazinone to the plate.Add 0.01% Triton X-100 or CHAPS to the buffer. Use low-binding black plates.
Bell-Shaped Dose Response Compound precipitation at high concentrations.Check solubility limit. Exclude data points >100 µM if precipitation is visible.
High Cell Toxicity (MTT) DMSO concentration > 0.5% or off-target mitochondrial toxicity.Keep DMSO < 0.1%. Pyridazinones can target mitochondrial PDE; verify ATP levels.
Fluorescence Interference Compound emits at ~520nm (Green).Switch to Red readout (Ex: 600nm / Em: 665nm) or use absorbance-based Griess assay.

References

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[2][3] Sami Publishing Company.[4]

  • Rathish, I. et al. (2012). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. ResearchGate.

  • Md. Rahmat Ali et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Journal of Chemical & Engineering Data.

  • Szczukowski, L. et al. (2022).[5] Pyrrolo[3,4-d]pyridazinone derivatives as selective COX-2 inhibitors. RSC Advances.

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Application Note: Crystallization Strategies for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Target Molecule: 6-((Cyclohexylmethyl)amino)pyridazin-3-ol CAS (Analog Reference): 845736-79-0 (related chloro-intermediate) Molecular Weight: ~207.27 g/mol

This guide details the isolation and purification of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol. While the IUPAC name suggests a hydroxylated aromatic system, this molecule exhibits significant lactam-lactim tautomerism . In the solid state, it predominantly exists as the pyridazin-3(2H)-one tautomer, stabilized by intermolecular hydrogen-bonded dimers.

Successful crystallization requires managing two competing physicochemical properties:

  • The Polar Head: The pyridazinone core is capable of strong hydrogen bonding (donor and acceptor).

  • The Lipophilic Tail: The cyclohexylmethyl group is hydrophobic and conformationally flexible, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) during cooling.

Pre-Crystallization Characterization

Before attempting bulk crystallization, the solubility profile must be established to select the thermodynamic window.

Solubility Profile (at 25°C)

Data extrapolated from structural analogs (e.g., Gabazine intermediates, 6-aminopyridazin-3(2H)-ones).

Solvent SystemSolubilityClassificationUtility
DMSO / DMF > 150 mg/mLHighPrimary solvent for anti-solvent methods.
Methanol / Ethanol 40–80 mg/mLModerateIdeal for cooling crystallization.
Acetone / THF 10–30 mg/mLModerate/LowPotential anti-solvents or co-solvents.
Water (pH 7) < 2 mg/mLPoorExcellent anti-solvent.
Water (pH < 2) > 100 mg/mLHighSoluble as the pyridazinium cation (salt).
Hexanes / Heptane < 1 mg/mLInsolubleAnti-solvent (risk of oiling out).
Tautomeric Control

Critical Mechanism: The crystallization solvent influences the tautomeric equilibrium. Protic solvents (Alcohols, Water) facilitate proton transfer, stabilizing the 3(2H)-one (Lactam) form, which is thermodynamically preferred in the crystal lattice due to the formation of


 hydrogen-bonded dimers.

Tautomerism cluster_0 Solution State Equilibrium Lactim Lactim Form (Pyridazin-3-ol) Less Stable Solid Lactam Lactam Form (Pyridazin-3(2H)-one) Stable Crystal Form Lactim->Lactam  Fast Kinetics   Crystal Crystalline Solid (H-Bonded Dimers) Lactam->Crystal  Dimerization   Proton Protic Solvent (MeOH/H2O) Proton->Lactim Catalyzes

Figure 1: Solvent-mediated tautomerism. Protic solvents lower the activation energy for the H-shift, ensuring the molecule crystallizes in the stable Lactam form.

Detailed Crystallization Protocols

Protocol A: Cooling Crystallization (Standard Purification)

Best For: Final polishing of material with >85% purity. System: Ethanol / Water (90:10 v/v).

Rationale: The addition of water increases the polarity, encouraging the formation of the hydrated lactam form if applicable, while ethanol provides temperature-dependent solubility.

  • Dissolution: Charge 10.0 g of crude solid into a reactor. Add 120 mL of Absolute Ethanol .

  • Heating: Heat the slurry to reflux (78°C). If solids remain, add Ethanol in 10 mL increments until dissolution is complete (Max vol: 200 mL).

  • Clarification: If the solution is hazy (inorganic salts), filter hot through a sintered glass funnel (porosity 3) or a celite pad.

  • Nucleation Point: Cool the filtrate slowly to 60°C. Add Water dropwise (approx. 10-15 mL) until a faint, persistent turbidity is observed (metastable limit).

  • Re-dissolution: Re-heat to 75°C to clear the solution.

  • Controlled Cooling: Cool to 20°C at a rate of 10°C/hour.

    • Critical Step: If oil droplets appear at 40–50°C, hold temperature and add seed crystals (0.1 wt%). Do not cool further until the oil converts to solid.

  • Maturation: Stir at 0–5°C for 4 hours to maximize yield.

  • Isolation: Filter the white needles/prisms. Wash with cold Ethanol/Water (50:50). Dry under vacuum at 45°C.

Protocol B: Reactive Crystallization (Salt Formation)

Best For: Isolating the molecule from crude reaction mixtures or improving bioavailability. System: Isopropanol (IPA) / HCl.

Rationale: The basic secondary amine and the pyridazine ring can be protonated. The Hydrochloride salt disrupts the intermolecular H-bonding of the free base, often resulting in higher melting point solids that are less prone to oiling out.

  • Dissolution: Dissolve 5.0 g of the free base in 50 mL of Isopropyl Acetate (IPAc) or Isopropanol (IPA) at 40°C.

  • Acid Addition: Slowly add 1.1 equivalents of HCl (4M in Dioxane) or Conc. Aqueous HCl dropwise.

  • Precipitation: An immediate white precipitate (salt) should form.

    • Note: If a gum forms, heat the mixture to 70°C to redissolve, then cool slowly (0.5°C/min) to allow organized crystal lattice formation.

  • Isolation: Cool to 0°C. Filter and wash with cold IPAc.

Protocol C: Anti-Solvent Crash (High Throughput/Crude)

Best For: Rapid isolation from DMSO/DMF reaction streams. System: DMSO -> Water.

  • Preparation: Dissolve crude material in minimum DMSO (approx. 3 mL/g) at room temperature.

  • Anti-Solvent Charge: Place 10 volumes (relative to DMSO) of Water in a separate vessel, stirring rapidly.

  • Addition: Add the DMSO solution slowly into the water vortex.

    • Why? Adding DMSO to Water (Reverse Addition) maintains low local supersaturation, preventing the encapsulation of impurities. Adding Water to DMSO often causes "oiling out" due to high local supersaturation at the drop interface.

  • Aging: Stir the resulting suspension for 1 hour.

  • Filtration: Filter and wash extensively with water to remove residual DMSO.

Troubleshooting: The "Oiling Out" Phenomenon

The cyclohexyl group renders the molecule prone to Liquid-Liquid Phase Separation (LLPS). This manifests as the solution turning milky/oily before crystals appear.

SymptomRoot CauseCorrective Action
Milky Emulsion Cooling too fast; Metastable zone exceeded.Re-heat to clear point. Seed at

. Cool at 5°C/hr.
Sticky Gum Impurities acting as plasticizers.Switch to Protocol B (Salt formation) to change lattice energy.
No Precipitation High solubility in solvent.Evaporate solvent to 50% volume or add anti-solvent (Heptane) very slowly.
Decision Workflow

Workflow Start Start: Crude Material PurityCheck Purity > 85%? Start->PurityCheck HighPurity Yes: Use Cooling Method (Protocol A) PurityCheck->HighPurity Yes LowPurity No: Use Reactive/Salt Method (Protocol B) PurityCheck->LowPurity No SolventSelect Solvent: EtOH/Water HighPurity->SolventSelect OilCheck Oiling Out Observed? SolventSelect->OilCheck Seed Re-heat & SEED OilCheck->Seed Yes Isolate Isolate & Dry OilCheck->Isolate No Seed->Isolate SaltForm Form HCl Salt (Increases MP, reduces oiling) LowPurity->SaltForm SaltForm->Isolate

Figure 2: Process decision tree for selecting the optimal crystallization strategy based on input purity and behavior.

Analytical Validation

To confirm the success of the crystallization, the following metrics must be met:

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. Broad peaks indicate amorphous content or mixed tautomers.

    • Target: Single peak > 150°C (typical for pyridazinones).

  • XRD (X-Ray Diffraction): Essential to distinguish between the amorphous gum and the crystalline lactam form.

  • NMR: Verify the absence of solvent inclusion (DMSO is difficult to remove).

References

  • Tautomerism in Pyridazinones: Ebrahimi, S., et al. (2014).[1] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.[1] [Link]

  • Synthesis and Properties of Pyridazinones: Sotelo, E., et al. (2002). Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. [Link] (General reference for pyridazinone handling).

  • General Crystallization of Aminopyridazines: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for anti-solvent and cooling protocols).

Sources

Accelerated Synthesis of 6-Amino-3-pyridazinols via Focused Microwave Irradiation: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-amino-3-pyridazinols, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridazinone derivatives are recognized as versatile scaffolds for developing therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Traditional synthetic methods often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times from hours to minutes, improving yields, and aligning with the principles of green chemistry.[4][5] This guide details a robust protocol for the cyclocondensation of a suitable γ-keto acid precursor with hydrazine hydrate under controlled microwave irradiation. We provide in-depth mechanistic insights, step-by-step experimental procedures, characterization guidelines, and critical safety considerations for researchers in drug discovery and process development.

Scientific Rationale & Mechanistic Insight

The synthesis of the pyridazinone core is most effectively achieved through the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-keto acid, with hydrazine.[6] This reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring.

The use of microwave irradiation as an energy source is central to the efficiency of this protocol. Unlike conventional heating which relies on thermal conduction, microwave energy is transferred directly to polar molecules in the reaction mixture through dielectric heating.[7][8] This results in rapid, uniform, and efficient heating, often leading to "superheating" of the solvent above its atmospheric boiling point in a sealed vessel.[8][9] This rapid energy transfer overcomes the activation energy barrier of the cyclization and dehydration steps far more effectively than conventional methods, leading to significant rate enhancements.[10]

The general mechanism for the formation of a 6-substituted pyridazinone from a γ-keto acid and hydrazine is illustrated below. The amino functionality at the 6-position is incorporated into the γ-keto acid precursor prior to cyclization. The final product, 6-amino-3-pyridazinol, exists in tautomeric equilibrium with its more stable keto form, 6-amino-3(2H)-pyridazinone.[11]

G start_materials γ-Keto Acid Precursor + Hydrazine Hydrate intermediate Hydrazone Intermediate start_materials->intermediate Condensation microwave Microwave Irradiation (Rapid Heating) cyclized Cyclized Intermediate (Hemiaminal) dehydration - H₂O product 6-Amino-3-pyridazinone (Tautomer of 6-Amino-3-pyridazinol) microwave->cyclized Intramolecular Cyclization dehydration->product Dehydration

Caption: Reaction mechanism for pyridazinone formation.

Application Protocol: Microwave Synthesis

This protocol describes a representative synthesis of a 6-amino-3-pyridazinone derivative. Researchers should adapt precursor selection based on their specific target molecule.

Materials and Equipment
Reagents & Solvents Equipment
4-Amino-4-oxobut-2-enoic acid (or similar precursor)Dedicated Microwave Reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave)[9]
Hydrazine hydrate (N₂H₄·H₂O)10 mL microwave process vials with snap-on caps and septa
Ethanol (absolute)Magnetic stir bars (microwave compatible)
Glacial Acetic Acid (catalyst)Laboratory fume hood
Ethyl acetate (for extraction)Standard laboratory glassware (beakers, flasks)
Saturated sodium bicarbonate solutionRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Filtration apparatus (Büchner funnel)
Deionized waterTLC plates (silica gel 60 F₂₅₄)
Column chromatography setup

Critical Safety Note: Reactions are performed in sealed vessels at temperatures above the solvent's boiling point, generating significant internal pressure (7-15 bar).[9] Never use a domestic kitchen microwave oven.[12] Only use a dedicated chemical synthesis microwave reactor equipped with real-time temperature and pressure sensors.[9][12] Always work within a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Experimental Procedure
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the γ-keto acid precursor (e.g., 4-amino-4-oxobut-2-enoic acid, 1.0 mmol, 1 equiv.), ethanol (3 mL), and a catalytic amount of glacial acetic acid (0.1 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol, 1.2 equiv.) to the vial.

  • Vessel Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to contain the pressure that will develop during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation cycle is complete, the instrument's compressed air cooling system will rapidly cool the vessel. Crucially, do not attempt to open the vial until the temperature is below 50 °C to prevent violent boiling and vessel failure.[9]

  • Work-up & Isolation:

    • Once cooled, carefully open the vial in the fume hood.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Add 20 mL of deionized water to the residue. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • If a precipitate forms, collect the crude product by vacuum filtration, wash with cold water, and air dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 6-amino-3-pyridazinone product.

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.[13]

  • FT-IR Spectroscopy: To identify key functional groups, such as N-H (amine), C=O (amide/keto), and C=N stretches.[14]

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the product.[13]

  • HPLC: To determine the final purity of the compound.[13]

Expected Results & Discussion

The primary advantage of the microwave-assisted protocol is the profound reduction in reaction time with a concurrent increase in yield compared to conventional reflux heating.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Reaction Time 10 - 15 minutes6 - 12 hours
Typical Yield 85 - 95%50 - 70%
Energy Input Direct, Volumetric HeatingIndirect, Conductive Heating
Process Control High (Precise T/P monitoring)Low to Moderate
Side Products Minimized due to short time at TOften increased due to prolonged heating

This data is representative and based on typical outcomes reported for microwave-assisted heterocyclic synthesis compared to traditional methods.[4][7][15]

The efficiency of the microwave method stems from its ability to rapidly and homogeneously heat the reaction mixture, allowing the synthesis to be completed before significant degradation or side-product formation can occur.[10] This makes the technique highly reproducible and scalable for library synthesis in drug discovery campaigns.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis prep Combine Reagents in Microwave Vial seal Seal Vessel prep->seal irradiate Microwave Irradiation (140°C, 10 min) seal->irradiate cool Cool Vessel (< 50°C) irradiate->cool workup Aqueous Work-up & Extraction cool->workup purify Recrystallization or Chromatography workup->purify analyze Characterize Product (NMR, MS, IR, HPLC) purify->analyze

Caption: Experimental workflow for microwave-assisted synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reaction; incorrect stoichiometry.Increase reaction time or temperature incrementally. Verify molar equivalents of all reagents, especially hydrazine hydrate.
Pressure Limit Exceeded Reaction is too concentrated or temperature is too high; solvent choice.Dilute the reaction mixture. Reduce the target temperature. Ensure the chosen solvent is appropriate for the reaction temperature and pressure.
Formation of Byproducts Temperature is too high, leading to decomposition; prolonged reaction time.Reduce the reaction temperature. Optimize the hold time; run a time-course study (e.g., 5, 10, 15 min) to find the optimal point.
Product is an Oil/Difficult to Crystallize Presence of impurities.Re-purify using column chromatography. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.

References

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pushpak, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • PMC. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Chemistry LibreTexts. (2025, July 15). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds.
  • Benchchem. (n.d.). "6-Propylpyridazin-3-amine" synthesis and characterization.
  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2021, September 4). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 39.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.

Overview of the Synthetic Strategy

The most common and efficient route to 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is a two-step process. It begins with the selective hydrolysis of a readily available precursor, 3,6-dichloropyridazine, to form the key intermediate, 6-chloropyridazin-3-ol. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with cyclohexylmethanamine to yield the final product.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property makes the carbon atoms, particularly those at the C3 and C6 positions, susceptible to attack by nucleophiles, especially when a good leaving group like a halide is present.[1] The SNAr mechanism proceeds via a high-energy, resonance-stabilized intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.[2]

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.

Scenario 1: Low or No Conversion of 6-chloropyridazin-3-ol

Question: I have been running the reaction between 6-chloropyridazin-3-ol and cyclohexylmethanamine, but my TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged heating. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent issue in SNAr reactions and typically points to suboptimal reaction conditions that fail to overcome the activation energy of the rate-determining step—the initial nucleophilic attack.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The SNAr reaction on a pyridazine ring, while favorable, often requires significant heat to proceed at a practical rate.

    • Why: The initial step involves the disruption of the aromatic system to form the Meisenheimer complex, which has a high activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing to 100 °C, and then to 120 °C, while carefully monitoring for any signs of decomposition. Microwave irradiation can also be an effective method for accelerating this type of reaction.[2][3]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

    • Why: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal because they can solvate the cationic counter-ion of the base without hydrogen-bonding to the amine nucleophile, which would reduce its nucleophilicity. Using non-polar solvents like toluene or THF will significantly slow down the reaction. While protic solvents like water or ethanol can be used, they may lead to competitive solvolysis side reactions.[4][5]

    • Troubleshooting: If you are not already, switch to a high-boiling polar aprotic solvent such as DMSO or NMP. This has the dual benefit of excellent solvating properties and allowing for higher reaction temperatures.

  • Incorrect Base or Insufficient Basicity: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the cyclohexylmethanamine, converting it into a non-nucleophilic ammonium salt.

    • Why: The reaction stoichiometry produces one equivalent of acid. Protonation of the starting amine effectively removes it from the reaction, halting progress.

    • Troubleshooting: Ensure you are using at least one equivalent of base, though 1.5-2.0 equivalents are often recommended to drive the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[6]

Scenario 2: Formation of Multiple Byproducts

Question: My reaction appears to go to completion, but the crude product shows multiple spots on the TLC plate, leading to a low isolated yield after purification. What are the likely side reactions?

Answer: The formation of multiple byproducts suggests that alternative reaction pathways are competing with the desired SNAr transformation. Identifying these pathways is key to suppressing them.

Potential Side Reactions & Solutions:

  • Solvolysis: If a nucleophilic solvent (e.g., ethanol, water) is used at high temperatures, the solvent itself can act as a nucleophile, displacing the chloride.[5]

    • Identification: The byproduct would be 6-hydroxy- or 6-alkoxy-pyridazin-3-ol. This can be confirmed by LC-MS.

    • Troubleshooting: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or 1,4-dioxane.

  • Starting Material Impurities: The purity of your starting materials is critical.

    • Why: Commercially available 3,6-dichloropyridazine can contain isomers. Similarly, the quality of cyclohexylmethanamine should be verified.[7]

    • Troubleshooting: Confirm the purity of your starting materials by ¹H NMR and/or GC-MS before starting the reaction. Purify the 6-chloropyridazin-3-ol intermediate carefully after its synthesis.

  • Decomposition: At excessively high temperatures or after very long reaction times, the pyridazine ring or the product itself can degrade.

    • Identification: This often results in a dark, tarry reaction mixture and a complex pattern of spots on the TLC.

    • Troubleshooting: Monitor the reaction progress closely (e.g., every 2-4 hours) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures; find the minimum temperature required for a reasonable reaction rate (see Scenario 1).

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants? A1: It is generally advisable to use a slight excess of the amine nucleophile, cyclohexylmethanamine (typically 1.1 to 1.5 equivalents). This helps to ensure complete consumption of the more valuable 6-chloropyridazin-3-ol intermediate and maximize the yield based on that starting material.

Q2: How should I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material (6-chloropyridazin-3-ol) and the product. A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) is often a good starting point.[8] Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it can track the disappearance of starting material mass and the appearance of the product mass simultaneously.

Q3: Is a catalyst required for this reaction? A3: Generally, this SNAr reaction does not require a metal catalyst (like palladium). The pyridazine ring is sufficiently activated for nucleophilic substitution.[4] However, in some challenging cases, the use of a phase-transfer catalyst or specific additives could be explored, but it is not standard practice for this transformation.

Q4: My final product is difficult to purify. What are some alternative strategies? A4: If standard silica gel chromatography is proving difficult, consider the following:

  • Acid-Base Extraction: The product has a basic amine and a weakly acidic enol. You may be able to dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.

  • Recrystallization: This can be a highly effective method for achieving excellent purity if a suitable solvent system can be found.[8] Try screening solvents like ethanol/water, isopropanol, or toluene.

Data Presentation

Table 1: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Rationale
DMSO Polar Aprotic189Excellent solvating power, high boiling point. Ideal for difficult substitutions.
NMP Polar Aprotic202Similar to DMSO, very high boiling point.
DMF Polar Aprotic153Good general-purpose solvent for SNAr.
1,4-Dioxane Ethereal101Less polar, but can be effective, especially with a strong base.
Water Polar Protic100"Green" solvent, but risk of hydrolysis side reactions.[4]

Table 2: Common Bases for SNAr Reactions

BaseTypepKa of Conj. AcidNotes
K₂CO₃ Inorganic10.3Common, inexpensive, and effective. Heterogeneous in many organic solvents.
Cs₂CO₃ Inorganic10.3More soluble than K₂CO₃, often gives faster reactions. More expensive.
DIPEA Organic10.7Soluble organic base, non-nucleophilic.
KF Inorganic3.2A mild base that can also act as a fluoride source to promote reactions of chloro-aromatics.[4]

Visualizations and Workflows

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from the starting material to the final product.

G cluster_0 Step 1: Selective Hydrolysis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 3_6_Dichloropyridazine 3_6_Dichloropyridazine 6_Chloropyridazin_3_ol 6-Chloropyridazin-3-ol (Intermediate) 3_6_Dichloropyridazine->6_Chloropyridazin_3_ol  KOAc, Acetic Acid/Water, Heat Final_Product 6-((Cyclohexylmethyl)amino)pyridazin-3-ol (Target Molecule) 6_Chloropyridazin_3_ol->Final_Product Cyclohexylmethanamine Cyclohexylmethanamine Cyclohexylmethanamine->Final_Product  Base (e.g., K2CO3)  Solvent (e.g., DMSO)  Heat

Caption: Overall synthetic workflow for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and resolve issues related to low reaction yield.

G start Low Yield Observed check_conversion Is starting material (SM) consumed? start->check_conversion no_conversion Action: Increase Temperature OR Switch to high-boiling polar aprotic solvent (DMSO) OR Check base stoichiometry check_conversion->no_conversion No yes_conversion Crude product is complex (multiple spots on TLC) check_conversion->yes_conversion Yes check_side_reactions Action: Check for solvolysis (use aprotic solvent). Confirm SM purity (NMR/GC). Reduce temp/reaction time. yes_conversion->check_side_reactions Yes purification_issue Action: Optimize chromatography. Consider acid-base extraction or recrystallization. yes_conversion->purification_issue No (Clean crude, low mass balance)

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: To a solution of acetic acid and water (5:1 ratio, 20 mL per 1 g of starting material), add 3,6-dichloropyridazine (1.0 eq) and potassium acetate (KOAc, 1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) or, if available, heat to 140 °C under microwave conditions for 70 minutes.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction flask to room temperature. Remove the solvent by vacuum evaporation.

  • Extraction: Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloropyridazin-3-ol. The product can be further purified by recrystallization or column chromatography if necessary. A typical yield is around 90-93%.[3]

Protocol 2: Synthesis of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloropyridazin-3-ol (1.0 eq), your chosen solvent (e.g., DMSO, 20 mL per 1 g of starting material), and the base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Amine: Add cyclohexylmethanamine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 100-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 6-chloropyridazin-3-ol is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which may cause the product to precipitate. If it does, collect the solid by filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a general guideline and should be optimized based on TLC analysis.[8]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a suitable mobile phase. A gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5-10% MeOH) is often effective.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-((Cyclohexylmethyl)amino)pyridazin-3-ol.

References

  • Cyclohexanemethylamine. LookChem. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Characterization of N-Cyclohexyl-N-methyloctanamide. In Organic and Inorganic Chemistry. IntechOpen. [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. [Link]

  • A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College. [Link]

Sources

🔬 Technical Support Center: 3,6-Dichloropyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3,6-dichloropyridazine . It is structured to address specific experimental failures, optimize selectivity, and provide self-validating protocols.

Status: Active | Ticket Type: Nucleophilic Aromatic Substitution (


) | Tier:  Level 3 (Senior Scientist)

📋 Executive Summary: The Scaffold

3,6-dichloropyridazine is a highly electron-deficient 1,2-diazine. The presence of two nitrogen atoms in the ring significantly lowers the LUMO energy, making the C3 and C6 positions highly susceptible to nucleophilic attack.

The Central Challenge: The primary failure mode in this chemistry is selectivity . Because the starting material is symmetric, the first substitution activates or deactivates the ring for the second substitution depending on the nature of the nucleophile.

  • Electron Donating Groups (EDGs): (e.g., -OMe, -NHR) deactivate the ring, making the second substitution slower (Good for Mono).

  • Sterics: Critical for stopping at the mono-product.

🛠 Module 1: Troubleshooting Scenarios (Q&A)

Ticket #001: "I cannot stop at the mono-substituted product; I keep getting the bis-adduct."

Diagnosis: This is a kinetic control failure. While the first substitution (e.g., with an amine) deactivates the ring electronically, high temperatures or excess nucleophile will overcome this barrier.[1]

Corrective Actions:

  • Stoichiometry is King: Use a 0.95 equivalent of the nucleophile. Never use excess (e.g., 1.1 eq) if you want the mono-product.

  • Invert Addition Order: Do not add the electrophile (pyridazine) to the nucleophile. Slowly add the nucleophile to the pyridazine solution at low temperature (-10°C to 0°C). This ensures the unreacted dichloro-species is always in excess until the end.

  • Proton Scavenger Choice: If using a neutral amine, use a non-nucleophilic base (DIPEA or

    
    ) rather than excess amine to scavenge the HCl formed.
    
Ticket #002: "My LC-MS shows a major impurity with Mass [M+1] relative to my desired product."

Diagnosis: This is likely Hydrolysis (formation of 6-chloropyridazin-3(2H)-one).

  • Math: 3-amino-6-chloropyridazine (MW ~129.5) vs. 3-hydroxy-6-chloropyridazine (MW ~130.5). The mass difference is only ~1 Da.

  • Cause: The pyridazine ring is so electron-deficient that hydroxide ions (from wet solvents or hygroscopic bases) compete effectively with your nucleophile.

Corrective Actions:

  • Dry Solvents: Use anhydrous THF or DMF.

  • Base Switch: If using alkoxides (e.g., NaOMe), ensure they are freshly sublimed or titrated. Avoid NaOH/KOH.

  • Validation: Check IR or NMR. The hydrolysis product tautomerizes to the pyridazinone (amide-like carbonyl stretch ~1660-1680 cm⁻¹), whereas the desired phenol/ether will not.

Ticket #003: "Reaction is sluggish with aniline derivatives (weak nucleophiles)."

Diagnosis: Aniline is a poor nucleophile for


 without activation.

Corrective Actions:

  • Acid Catalysis: Surprisingly, adding 1-5 mol% of mild acid (AcOH or HCl) can protonate one of the pyridazine nitrogens, making the ring more electrophilic. (Caution: Too much acid protonates the aniline, killing the reaction).

  • LiHMDS Method: Pre-deprotonate the aniline with LiHMDS at -78°C, then add the pyridazine. The resulting lithium amide is a "super-nucleophile."

📊 Module 2: Reactivity & Selectivity Data

Table 1: Nucleophile Selectivity Guide

Nucleophile ClassReactivityRisk of Bis-SubRecommended TempSolvent System
Aliphatic Amines (Primary)HighModerate0°C

RT
EtOH, DCM, THF
Aliphatic Amines (Secondary)ModerateLow (Steric bulk)RT

50°C
DMF, DMSO, MeCN
Anilines LowVery Low80°C - 120°Cn-BuOH, Dioxane
Alkoxides (RO⁻)Very HighHigh-20°C

0°C
THF (Anhydrous)
Thiols (RS⁻)HighHigh0°CDMF, THF

🧪 Module 3: Standard Operating Procedures (SOPs)

SOP-A: Mono-Amination (General Protocol)

Target: Synthesis of 3-alkylamino-6-chloropyridazine

  • Setup: Charge a dry flask with 3,6-dichloropyridazine (1.0 eq) and anhydrous THF (0.2 M) . Cool to 0°C .

  • Addition: Dissolve the Amine (0.95 eq) and DIPEA (1.1 eq) in THF. Add this solution dropwise to the pyridazine over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hex/EtOAc).

    • Checkpoint: If starting material remains but bis-product is forming, STOP. Do not heat.

  • Workup: Dilute with EtOAc, wash with Water (x2) and Brine.[2][3]

  • Purification: Silica gel chromatography. The mono-product is usually less polar than the bis-product but more polar than the starting material.

SOP-B: Palladium Rescue (When Fails)

If steric hindrance prevents


, switch to Buchwald-Hartwig conditions.
  • Catalyst:

    
     / Xantphos or 
    
    
    
    / BINAP.
  • Base:

    
     (weak bases often fail).
    
  • Note: Pyridazine nitrogens can chelate Pd. Use higher catalyst loading (2-5 mol%).

📉 Module 4: Visualizing the Reaction Logic

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired mono-substitution, the fatal bis-substitution, and the hydrolysis side-reaction.

ReactionPathways Start 3,6-Dichloropyridazine (Highly Electrophilic) Mono Product A: 3-Substituted-6-Chloropyridazine (Deactivated Ring) Start->Mono Nucleophile (0.95 eq) Controlled Temp Bis Impurity B: 3,6-Disubstituted Pyridazine (Over-reaction) Start->Bis Fast Addition of Electrophile to Nuc Hydro Impurity C: 6-Chloropyridazin-3(2H)-one (Hydrolysis) Start->Hydro Wet Solvent / OH- Mono->Bis Excess Nuc / High Temp (Slower Step) Mono->Hydro Prolonged Heating in Aqueous Base

Caption: Kinetic pathways for 3,6-dichloropyridazine. Green path represents the target window. Red/Yellow paths represent common failure modes.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose experimental failures in real-time.

Troubleshooting Issue Identify Problem LowYield Low Conversion Issue->LowYield BisSub Bis-Substitution Issue->BisSub Impurity Unknown Impurity Issue->Impurity Action1 Check Nucleophile Strength LowYield->Action1 Action2 Check Stoichiometry BisSub->Action2 Action3 Check Mass Spec (M+1?) Impurity->Action3 Sol1 Use Acid Cat. (AcOH) or LiHMDS Action1->Sol1 Sol2 Reduce to 0.95 eq Reverse Addition Order Action2->Sol2 Sol3 Hydrolysis Detected: Dry Solvents, Check Base Action3->Sol3

Caption: Diagnostic logic for common synthetic failures. Follow the branches to identify immediate corrective actions.

📚 References

  • BenchChem. "Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines." BenchChem Protocols. Link

  • Coad, P., et al. "Chemistry of Pyridazines." Journal of Organic Chemistry, 1963. (Foundational work on pyridazine reactivity).[4][5]

  • Léger, F., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Tetrahedron, 2008. Link

  • Goodman, A. J., et al. "Nucleophilic displacement reactions of 3,6-dichloropyridazine." Tetrahedron, 1999. (Detailed study on mono- vs di-substitution).

  • PatSnap. "Method for synthetizing 3,6-dichloropyridazine and derivatives." Patent CN104844523A. Link

Sources

Technical Support Center: Overcoming Poor Solubility of Pyridazinone Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility of pyridazinone derivatives in cell culture experiments. Our goal is to equip you with the knowledge to ensure accurate, reproducible, and meaningful results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility challenges inherent to pyridazinone derivatives and their impact on experimental outcomes.

Q1: Why are my pyridazinone derivatives so difficult to dissolve in aqueous cell culture media?

Pyridazinone derivatives are often characterized by rigid, heterocyclic ring structures which can lead to high crystal lattice energy, making them difficult to dissolve.[1] Many of these compounds are also highly lipophilic (hydrophobic), meaning they are more soluble in lipids and organic solvents than in water-based media.[2][3] This inherent hydrophobicity is a primary reason for their poor aqueous solubility.[4] Studies on specific pyridazinone compounds, such as 6-phenyl-pyridazin-3(2H)-one (PPD), have documented extremely low solubility in water while showing high solubility in organic solvents like dimethyl sulfoxide (DMSO).[5][6][7]

Q2: How can poor solubility negatively impact my cell-based assay results?
  • Underestimated Potency: The compound may appear less active than it truly is, leading to inaccurate IC50 values.[8]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data can misguide medicinal chemistry efforts to optimize compound series.[8]

  • Poor Reproducibility: Inconsistent precipitation between experiments can lead to high data variability.[8]

  • False Negatives: A potentially potent compound might be discarded because it didn't show activity at its intended (but not achieved) concentration.

Q3: What are the primary strategies for solubilizing pyridazinone derivatives for in vitro studies?

Strategies can be broadly categorized into formulation-based approaches, which are most common for cell culture work, and chemical or physical modifications.[9][10]

  • Formulation-Based Approaches:

    • Co-solvents: Using a water-miscible organic solvent, most commonly DMSO, to first dissolve the compound before diluting it into the aqueous culture medium.[11]

    • Complexation: Employing "carrier" molecules like cyclodextrins, which have a hydrophobic interior to encapsulate the drug and a hydrophilic exterior to make the complex water-soluble.[12][13]

    • Lipid-Based Formulations: For highly lipophilic compounds, using lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective, though less common for standard cell culture.[4][14]

  • Physical/Chemical Modifications (Less common for initial screening):

    • Particle Size Reduction: Decreasing the particle size to the micro or nano level increases the surface area, which can improve the dissolution rate.[15][16]

    • Salt Formation: For ionizable pyridazinone derivatives, forming a salt can dramatically increase aqueous solubility.[9]

Troubleshooting Guide: Compound Precipitation

This guide provides a logical workflow for diagnosing and solving precipitation issues during your experiments.

Scenario 1: Precipitate Forms Immediately Upon Dilution into Media

This is a very common issue, often caused by "solvent shock," where the compound rapidly crashes out of solution when its high-concentration organic stock is diluted into the aqueous medium.[17]

Immediate Troubleshooting Steps:

  • Optimize the Dilution Method: The way you add the compound matters.

    • Always pre-warm the cell culture medium to 37°C before adding the compound.[17]

    • Add the stock solution drop-wise and slowly into the center of the medium vortexing gently or swirling to ensure rapid and uniform mixing.[17][18] This prevents localized high concentrations.

    • Avoid adding the stock solution directly to the side of the culture vessel.[17]

  • Reduce the Final Concentration: You may be exceeding the compound's maximum soluble concentration in the final medium. Test a lower final concentration.[17]

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution can sometimes help, as a larger volume can be added more slowly and mixed more effectively.[17] However, this will increase the final solvent percentage, which must be carefully controlled (see Protocol 1).

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting immediate precipitation.

Scenario 2: Precipitate Forms Over Time During Incubation (e.g., hours to days)

This suggests the compound is initially soluble but becomes unstable in the complex culture environment over time.

Potential Causes and Solutions:

  • Temperature Effects: While warming media can aid initial dissolution, some compounds are less stable or soluble at 37°C over extended periods.[17] Ensure your incubator temperature is stable and calibrated.

  • pH Instability: Cell metabolism can alter the pH of the medium over time, which can affect the ionization and solubility of your compound.[17] Consider using a medium with a more robust buffering system (e.g., supplemented with HEPES) if you observe significant pH changes.

  • Serum Interactions: If using a serum-containing medium, the compound may be binding to proteins and precipitating.[17] Try reducing the serum concentration or, if your cells can tolerate it, test the compound's stability in a serum-free medium.

  • Evaporation: Evaporation of medium in the incubator can increase the compound's concentration beyond its solubility limit.[19] Ensure proper incubator humidification and use sealed flasks or plates where appropriate.

Detailed Protocols & Methodologies

Protocol 1: Preparing and Using a DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the most common co-solvent due to its ability to dissolve a wide range of hydrophobic compounds.[20] However, it can be toxic to cells at higher concentrations.[18][21]

Objective: To prepare a concentrated stock solution in DMSO and dilute it into cell culture medium while minimizing solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Determine the Target Stock Concentration: Aim for a stock concentration that is 1000x your highest final screening concentration. This allows for a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.[22]

  • Weigh the Compound: Aseptically weigh the required amount of your pyridazinone derivative and place it in a sterile microcentrifuge tube or glass vial.[22][23]

  • Add DMSO: Add the calculated volume of sterile, cell culture-grade (anhydrous) DMSO to the tube.[22]

  • Ensure Complete Dissolution: Vortex the solution thoroughly.[22] If the compound does not dissolve, you can gently warm the solution to 37°C or use a sonication water bath for 10-30 minutes.[23] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[24]

  • Preparing the Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial or stepwise dilution. For example, to get to a 0.1% final DMSO concentration from a 1000x stock, add 10 µL of the stock solution to 10 mL of medium.[22] Add the stock slowly while mixing.

  • Crucial Control: Always include a "vehicle control" in your experiment. This consists of cells treated with the same final concentration of DMSO in the medium as your test articles.[22] This allows you to distinguish the effects of the compound from the effects of the solvent.

Data Summary: Recommended Final DMSO Concentrations

Cell TypeRecommended Max DMSO %Rationale
Most Robust Cell Lines0.5%Generally well-tolerated with minimal cytotoxicity.[18]
Standard Practice / Most Assays≤ 0.1%Considered safe for almost all cell lines and minimizes off-target solvent effects.[18][25]
Sensitive Primary Cells< 0.1%Primary cells are often more sensitive to solvent toxicity than established cell lines.[18]

`dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for DMSO stock and working solution preparation.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs.[12] They have a hydrophilic exterior and a hydrophobic inner cavity where the drug molecule can reside, effectively making it water-soluble.[13] Modified cyclodextrins like HP-β-CD have greatly increased aqueous solubility compared to their parent molecules and are widely used in pharmaceutical formulations.[26]

Objective: To prepare a pyridazinone derivative/HP-β-CD inclusion complex to enhance aqueous solubility for cell culture experiments.

Step-by-Step Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in serum-free cell culture medium or a buffered saline solution (e.g., PBS). A concentration range of 1-10% (w/v) is a good starting point. Sterile filter the solution.

  • Add Compound: Add the powdered pyridazinone derivative directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin often needs to be optimized, but a starting point of 1:1 to 1:5 can be tested.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by shaking or sonicating at a controlled temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-24 hours) to allow the inclusion complex to form.

  • Remove Undissolved Compound: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining, undissolved compound.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized drug in this supernatant is the maximum soluble concentration with that amount of HP-β-CD. This concentration must be accurately determined using an analytical method like HPLC-UV or LC-MS.

  • Use in Cell Culture: The resulting solution can be used as your stock for further dilution into complete cell culture medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD. Studies have shown that β-cyclodextrin at relevant concentrations may have minimal effects on cell assays compared to organic solvents.[27]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Sigma-Aldrich. (n.d.). Cyclodextrins.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Merck Millipore. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • (n.d.). Troubleshooting: Cell Culture.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • MCE. (n.d.). Compound Handling Instructions.
  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • PubMed. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.

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Technical Support Center: Resolving Pyridazin-3-ol and Pyridazin-3-one Tautomeric Mixtures in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving tautomeric mixtures of pyridazin-3-ol and pyridazin-3-one in NMR spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter the complexities of tautomerism in their analytical work. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: Lactam-Lactim Tautomerism in Pyridazinones

Pyridazin-3-one and its derivatives can exist in a state of equilibrium between two tautomeric forms: the lactam (pyridazin-3-one) and the lactim (pyridazin-3-ol). This prototropic tautomerism involves the migration of a proton and a concurrent shift of a double bond.[1][2] The relative populations of these two forms can be influenced by various factors, including solvent, temperature, and pH, leading to complex NMR spectra that can be challenging to interpret.[3][4][5]

Caption: Tautomeric equilibrium between pyridazin-3-one and pyridazin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two sets of signals for my pyridazinone compound in the NMR spectrum?

The presence of two distinct sets of signals in your NMR spectrum is a strong indication that your compound exists as a mixture of two tautomers in solution. The rate of interconversion between the pyridazin-3-one (lactam) and pyridazin-3-ol (lactim) forms is often slow on the NMR timescale, meaning the instrument detects them as two separate chemical species.

Causality: The energy barrier for the proton transfer between the nitrogen and oxygen atoms is significant enough that, at a given temperature, the NMR experiment captures a "snapshot" of both forms. The relative integration of the two sets of signals corresponds to the equilibrium ratio of the tautomers under the specific experimental conditions.

Q2: How can I determine which set of signals corresponds to which tautomer?

Distinguishing between the lactam and lactim forms requires a combination of spectroscopic techniques and an understanding of how chemical environment affects NMR chemical shifts.

Key Indicators:

  • NH vs. OH Protons: The lactam form will exhibit a broad singlet corresponding to the N-H proton, typically in the range of 10-13 ppm. The lactim form will show a sharper singlet for the O-H proton, which is often more solvent-dependent and may appear over a wider range.

  • Carbonyl Carbon: In a 13C NMR spectrum, the lactam form will have a characteristic carbonyl carbon (C=O) signal in the downfield region, typically around 160-170 ppm.[6] This signal will be absent for the lactim tautomer.

  • Aromatic Protons: The electronic differences between the two tautomers will also slightly alter the chemical shifts of the pyridazine ring protons.

Advanced NMR Techniques:

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for assigning protons and carbons and establishing connectivity within each tautomer.[7][8][9] For instance, an HMBC experiment can show a correlation between the N-H proton and adjacent carbons in the lactam form.

  • Deuterium Exchange: Adding a drop of D2O to your NMR sample will cause the labile N-H and O-H protons to exchange with deuterium. The corresponding signals in the 1H NMR spectrum will disappear, confirming their identity.[10][11]

Q3: What is the effect of the solvent on the tautomeric equilibrium?

Solvent polarity and hydrogen-bonding capability play a crucial role in determining the predominant tautomeric form.[3][12][13]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form and the O-H and ring nitrogens of the lactim form. The specific interactions can stabilize one form over the other. Theoretical studies suggest that protic polar solvents are necessary to lower the activation energy for the tautomeric conversion.[12][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can significantly influence the equilibrium. For example, DMSO is known to favor the enol form in some keto-enol tautomerisms due to its ability to accept a hydrogen bond.[5][14]

  • Nonpolar Solvents (e.g., Chloroform, Benzene): In these solvents, intramolecular hydrogen bonding within the lactim tautomer can be a stabilizing factor.

Experimental Approach: To assess the solvent effect, run NMR spectra of your compound in a variety of deuterated solvents with differing polarities and hydrogen-bonding properties.

Solvent (Deuterated)PolarityHydrogen BondingExpected Predominant Tautomer
CDCl₃LowWeakPotentially higher lactim population
(CD₃)₂COMediumAcceptorMixture, sensitive to substitution
(CD₃)₂SOHighStrong AcceptorOften favors the lactam form
CD₃ODHighDonor & AcceptorCan favor either, highly dependent on specific interactions
Q4: How does temperature affect the NMR spectrum of my tautomeric mixture?

Temperature has a significant impact on both the tautomeric equilibrium and the rate of interconversion.

  • Equilibrium Shift: Changing the temperature can shift the equilibrium towards the more thermodynamically stable tautomer. A variable temperature (VT) NMR study can help determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[14][15]

  • Signal Coalescence: As the temperature increases, the rate of interconversion between the tautomers also increases. If the rate becomes fast enough on the NMR timescale, the separate signals for each tautomer will broaden, move closer together, and eventually coalesce into a single, averaged set of signals. The temperature at which coalescence occurs can provide information about the energy barrier to interconversion.

Troubleshooting Workflow for Tautomeric Mixtures

TroubleshootingWorkflow start Complex NMR Spectrum Observed is_tautomerism Hypothesize Tautomerism start->is_tautomerism run_1d_nmr Acquire High-Resolution 1D NMR (¹H, ¹³C) is_tautomerism->run_1d_nmr Yes run_d2o_exchange Perform D₂O Exchange Experiment run_1d_nmr->run_d2o_exchange run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) run_d2o_exchange->run_2d_nmr vt_nmr Conduct Variable Temperature (VT) NMR run_2d_nmr->vt_nmr solvent_study Perform Solvent Study vt_nmr->solvent_study analyze_data Analyze Data and Assign Tautomers solvent_study->analyze_data conclusion Resolved Tautomeric Mixture analyze_data->conclusion

Caption: A systematic workflow for resolving tautomeric mixtures using NMR.

Experimental Protocol: Variable Temperature (VT) NMR

This protocol outlines the steps for conducting a VT NMR experiment to study the tautomerism of a pyridazinone derivative.

1. Sample Preparation: a. Dissolve an appropriate amount of your compound in a deuterated solvent known to show both tautomers (e.g., DMSO-d6 or CDCl3). b. Filter the solution into a high-quality NMR tube. c. Ensure the sample is free of any particulate matter.

2. Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock and shim the instrument at room temperature to obtain optimal resolution. c. Record a standard 1H NMR spectrum at room temperature as a reference.

3. Data Acquisition: a. Gradually decrease the temperature in increments of 10-20 K. b. At each temperature step, allow the sample to equilibrate for 5-10 minutes. c. Re-shim the instrument to account for temperature-induced changes in magnetic field homogeneity. d. Acquire a 1H NMR spectrum at each temperature. e. After reaching the lowest desired temperature, gradually increase the temperature in similar increments, acquiring a spectrum at each step, including temperatures above room temperature until coalescence is observed or the solvent's boiling point is approached.

4. Data Analysis: a. Process all spectra uniformly. b. Integrate the signals corresponding to each tautomer at each temperature to determine the equilibrium constant (KT). c. Plot ln(KT) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. d. Analyze the line shapes to identify the coalescence temperature and calculate the activation energy (ΔG‡) for the interconversion.

References

  • Wehrle, B., Limbach, H. H., & Zimmermann, H. (Year). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Source. 15

  • Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. (Year). AAU-ETD - Addis Ababa University. Link

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (Year). Source. 14

  • Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. (2025). ResearchGate. 10

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (Year). ESA-IPB. 16

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (Year). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 6

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. (2014). DSpace@MIT. 17

  • Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (2023). Source. 11

  • Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. (2014). ResearchGate. 12

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. 7

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate. 18

  • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. (2014). PubMed. 13

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (Year). PMC. 19

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. 8

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. 20

  • 2D NMR- Worked Example 1 (COSY). (2020). YouTube. Link

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. 3

  • Two-dimensional nuclear magnetic resonance spectroscopy. (Year). Wikipedia. Link

  • Pyridazine Derivatives. (2003). Source. 21

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (Year). Wageningen University & Research eDepot. 22

  • Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. (Year). Indian Academy of Sciences. 23

  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. (2007). Arkivoc. 24

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PMC. 25

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Source. 26

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (Year). SciSpace. 1

  • Impact of pH on Tautomerization in Alkaloids. (2025). Patsnap Eureka. 4

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (Year). Source. 5

  • 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. (Year). ResearchGate. 27

Sources

Technical Support Center: Mass Spectrometry Analysis of 6-Amino-Pyridazinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 6-amino-pyridazinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the characterization of this important class of N-heterocyclic compounds. The pyridazinone core is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its behavior under mass spectrometric conditions is crucial for unambiguous structure elucidation and metabolic profiling.[1][2] This resource provides field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometric analysis of 6-amino-pyridazinols in a question-and-answer format.

Issue 1: I am observing an unexpected prominent fragment corresponding to a loss of 28 Da. What is the likely origin of this?

Answer:

A neutral loss of 28 Da from the molecular ion of a 6-amino-pyridazinol is most likely due to the expulsion of a molecule of carbon monoxide (CO). This is a characteristic fragmentation of the pyridazinone ring itself.

  • Causality: The pyridazinone ring is susceptible to ring cleavage upon collisional activation. The inherent strain and the presence of the keto group facilitate a retro-Diels-Alder-like fragmentation or other rearrangement pathways that result in the elimination of CO. This fragmentation is a strong indicator of the integrity of the pyridazinone core in your analyte. In some cases, depending on the substitution pattern, a loss of N2 (also 28 Da) could be considered, though CO loss is generally more common from the pyridazinone core.

  • Validation Protocol:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the fragment ion, perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A loss of CO will result in a fragment with an exact mass corresponding to the loss of C and O atoms, whereas a loss of N2 will correspond to the loss of two nitrogen atoms.

    • MS/MS of Analogs: If available, analyze a structurally related analog that lacks the keto group. The absence of a 28 Da loss in the analog's spectrum would strongly support the assignment of the CO loss from the pyridazinone ring of your compound of interest.

Issue 2: My MS/MS spectrum is very complex with multiple, low-intensity fragments. How can I simplify the spectrum to identify the core fragmentation pathways?

Answer:

Complex fragmentation patterns in 6-amino-pyridazinols can arise from multiple competing fragmentation pathways, especially at higher collision energies. Simplifying the spectrum is key to confident structural assignment.

  • Causality: The combination of the pyridazinone ring, the amino group, and any other substituents provides multiple potential sites for fragmentation. The pyridazine ring can undergo cross-ring cleavages, while the amino group can direct alpha-cleavage of its substituents.[3][4] At high collision energies, multiple fragmentation events can occur sequentially or in parallel, leading to a complex spectrum.

  • Experimental Workflow for Spectral Simplification:

    workflow start Complex MS/MS Spectrum step1 Decrease Collision Energy (CE) start->step1 Primary Action step3 Analyze Precursor Ion Scan start->step3 Alternative Strategy step2 Acquire Data at Multiple CE Values step1->step2 Systematic Approach step4 Perform MSn Analysis step2->step4 Advanced Analysis end Simplified, Interpretable Spectrum step2->end Identify Primary Fragments step3->end Confirm Fragment Origins step4->end Elucidate Fragmentation Pathways

    Caption: Workflow for simplifying complex MS/MS spectra.

  • Step-by-Step Protocol:

    • Lower the Collision Energy: Start by significantly reducing the collision energy (CE) or collision-induced dissociation (CID) energy.[5][6] At lower energies, only the most labile bonds will break, revealing the primary fragmentation pathways.

    • Energy-Resolved Mass Spectrometry: Acquire a series of MS/MS spectra at varying collision energies. This will help you distinguish between primary fragments (which appear at low CE) and secondary or tertiary fragments (which appear at higher CE as the primary fragments further decompose).

    • Isotopic Labeling: If you are performing synthetic work, consider incorporating a stable isotope label (e.g., deuterium, 13C, 15N) near a suspected fragmentation site. The mass shift in the resulting fragment will definitively confirm its origin.

Issue 3: I am struggling to get a stable and intense signal for my 6-amino-pyridazinol. What are the likely causes and solutions?

Answer:

Poor signal intensity and stability can stem from several factors, including sample preparation, ionization efficiency, and instrument parameters.[7][8]

  • Causality: 6-amino-pyridazinols are polar molecules with basic and acidic sites, which can make them prone to aggregation, poor solubility in certain solvents, or inconsistent ionization.

  • Troubleshooting Protocol:

    • Optimize Sample Preparation:

      • Solvent Selection: Ensure your compound is fully dissolved. A mixture of organic solvent (e.g., methanol or acetonitrile) and water is often a good starting point. For electrospray ionization (ESI), ensure the final solution is compatible with the mobile phase.

      • pH Adjustment: The amino group is basic and the pyridazinol can be acidic. Adding a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) to your sample and mobile phase can significantly improve ionization efficiency and peak shape by ensuring a consistent protonation or deprotonation state.[5][6]

    • Select the Appropriate Ionization Technique:

      • ESI vs. APCI: Electrospray ionization (ESI) is generally well-suited for polar molecules like 6-amino-pyridazinols. However, if your compound has lower polarity or is thermally stable, Atmospheric Pressure Chemical Ionization (APCI) might provide a better response.

    • Instrument Tuning and Calibration:

      • Regularly tune and calibrate your mass spectrometer using the manufacturer's recommended standards. This ensures that the instrument is operating at its optimal performance for mass accuracy and sensitivity.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragmentation patterns for a generic 6-amino-pyridazinol?

A1: For a typical 6-amino-pyridazinol, you can anticipate several key fragmentation pathways. The pyridazine ring is prone to characteristic cleavages.

  • Alpha-Cleavage: If the amino group has alkyl substituents, alpha-cleavage is a common fragmentation pathway, leading to the formation of a resonance-stabilized cation.[4][9]

  • Ring Cleavage of Pyridazinone: The pyridazinone ring itself can undergo several fragmentation pathways, including:

    • Loss of CO (28 Da) as discussed in the troubleshooting section.

    • Loss of N2 (28 Da) or HN2 (29 Da).[10]

    • Cross-ring cleavages that break the pyridazine ring into smaller fragments.[3]

Below is a proposed fragmentation pathway for a hypothetical 6-amino-pyridazinol.

fragmentation cluster_main Proposed Fragmentation of 6-Amino-Pyridazinol M [M+H]+ F1 [M+H - CO]+ (Loss of Carbon Monoxide) M->F1 - 28 Da F2 [M+H - R•]+ (Alpha-Cleavage) M->F2 - R• F3 [M+H - N2]+ (Loss of Nitrogen) M->F3 - 28 Da F4 Cross-Ring Cleavage Products M->F4 Ring Opening

Caption: Key fragmentation pathways for 6-amino-pyridazinols.

Q2: How does the position of substituents on the pyridazinone ring affect the fragmentation pattern?

A2: The position and nature of substituents can significantly influence the fragmentation pathways.

  • Substituents on the Nitrogen: Substituents on the ring nitrogen can be readily cleaved. For example, a benzyl group may be lost as a tropylium ion (m/z 91).

  • Substituents on the Carbon Atoms: Electron-donating groups can stabilize the ring and may favor fragmentation of the substituent itself. Conversely, electron-withdrawing groups can destabilize the ring and promote ring cleavage pathways.

  • Steric Effects: Bulky substituents can sterically hinder certain bond cleavages and promote others.

Q3: What are the most common adducts I should look for when analyzing 6-amino-pyridazinols by LC-MS?

A3: In addition to the protonated molecule [M+H]+, you may observe several common adducts, especially if your mobile phase contains salts. Being aware of these can prevent misinterpretation of your data.

AdductMass Shift from [M+H]+Common Source
Sodium Adduct [M+Na]++22 DaGlassware, mobile phase additives
Potassium Adduct [M+K]++38 DaGlassware, mobile phase additives
Ammonium Adduct [M+NH4]++17 DaAmmonium-based buffers
Acetonitrile Adduct [M+ACN+H]++41 DaAcetonitrile in mobile phase

It is good practice to confirm the molecular weight by identifying at least two of these species if the protonated molecule is weak.

References

  • Klicsu, T., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(9), 835-843. Available from: [Link]

  • de N. V. M. Padilha, J., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044313. Available from: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Available from: [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 10.8: Spectroscopy of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link]

  • Dogan, F. N., et al. (2021). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Mini-Reviews in Medicinal Chemistry, 21(1), 47-64. Available from: [Link]

  • Gomtsyan, A. (2012). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 4(11), 1387-1409. Available from: [Link]

  • Twarowska-Schmidt, J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6483. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own pharmacological or toxicological effects.[1] Regulatory bodies, including the FDA, mandate the rigorous identification and quantification of any impurity present at levels greater than 0.05% to 0.1%.[2]

This guide focuses on 6-((cyclohexylmethyl)amino)pyridazin-3-ol, a heterocyclic compound representative of a class with significant biological interest.[3][4] Its structure, featuring both a non-polar cyclohexylmethyl group and a polar pyridazinol core, presents a distinct analytical challenge. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for this task, offering unparalleled sensitivity and specificity for both separating and identifying the API and its potential impurities.[1][5][6]

Here, we present a comparative validation guide for two distinct LC-MS methodologies. Our objective is not just to provide protocols, but to elucidate the scientific rationale behind our choices, grounding our approach in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

The Analytical Strategy: A Two-Pronged Approach

To ensure comprehensive and robust purity analysis, we will develop and validate two orthogonal LC-MS methods. The use of two different chromatographic principles provides a higher degree of confidence that all potential impurities are being separated and detected.

  • Method A: Reversed-Phase (RP) LC-MS. This is the workhorse of pharmaceutical analysis, ideal for separating compounds based on hydrophobicity. We will utilize a C18 stationary phase, which will interact strongly with the non-polar cyclohexylmethyl moiety of the analyte.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS. HILIC is an alternative chromatographic mode that excels at retaining and separating polar and hydrophilic compounds. This method will leverage the polar pyridazinol core of the molecule, offering a different selectivity profile compared to RP-LC.

The validation of these methods will adhere to the ICH Q2(R1) framework, which provides a comprehensive definition of the validation characteristics required for analytical procedures.[8][10]

G Specificity Specificity Report Report Specificity->Report Linearity Linearity Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOQ LOQ LOQ->Report Robustness Robustness Robustness->Report

Part 1: Establishing Specificity through Forced Degradation

A method's specificity is its ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[9][11] To prove this, we conduct forced degradation studies, intentionally subjecting the API to harsh conditions to generate potential degradation products.[12] A successful stability-indicating method will resolve the API peak from all resulting degradant peaks.

Experimental Protocol: Forced Degradation
  • Preparation : Prepare separate 1 mg/mL stock solutions of 6-((cyclohexylmethyl)amino)pyridazin-3-ol in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis : To one aliquot, add 1N HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.[13]

  • Base Hydrolysis : To another aliquot, add 1N NaOH and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 1N HCl before analysis.[13]

  • Oxidative Degradation : Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[14]

  • Thermal Degradation : Expose a solid sample of the API to 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.[15]

  • Photolytic Degradation : Expose a stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control : Maintain an untreated stock solution under normal laboratory conditions as a control.

  • Analysis : Analyze all stressed samples and the control using both Method A and Method B.

G API API Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photo API->Photo LCMS LCMS Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Result Result LCMS->Result

Part 2: Comparative Methodologies and Validation Data

The core of this guide lies in the direct comparison of the two LC-MS methods. Below are the detailed protocols and a summary of the validation results, which demonstrate that both methods are fit for purpose, albeit with different strengths.

Method A: Reversed-Phase (RP-C18) LC-MS
  • Rationale : The C18 column provides strong hydrophobic retention for the cyclohexyl group. The acidic mobile phase ensures the basic nitrogen atoms in the pyridazine ring are protonated, leading to good peak shape and enhanced ESI-MS sensitivity in positive ion mode.

Experimental Protocol: Method A

  • LC System : UHPLC System

  • Column : C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 2 µL

  • MS System : Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Scan Mode : Full Scan (m/z 100-1000) for impurity identification and Targeted MS/MS for quantification.[16]

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 120°C

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
  • Rationale : HILIC is ideal for polar compounds that are poorly retained in reversed-phase. An amide-phase column is chosen for its enhanced selectivity for polar analytes. The high organic content of the mobile phase is compatible with ESI-MS, often leading to improved sensitivity.

Experimental Protocol: Method B

  • LC System : UHPLC System

  • Column : BEH Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A : 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B : 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water

  • Gradient : 0% B to 60% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 2 µL

  • MS System : Same as Method A (Q-TOF Mass Spectrometer)

  • Ionization Mode : ESI, Positive

  • Scan Mode : Full Scan (m/z 100-1000) and Targeted MS/MS

  • Instrument Parameters : Same as Method A

Comparative Validation Data Summary

The following table summarizes the performance of each method based on the core validation parameters defined by ICH Q2(R1).[8][17]

Validation ParameterICH Q2(R1) Acceptance CriteriaMethod A (RP-C18) PerformanceMethod B (HILIC) Performance
Specificity API peak resolved from all degradants (Resolution > 2.0)Pass. Baseline resolution from all major degradants.Pass. Different elution order, baseline resolution achieved.
Linearity (R²) R² ≥ 0.990.9992 0.9995
Range 0.05% to 150% of nominal concentration0.04% - 150% 0.04% - 150%
Accuracy (% Recovery) 98.0% - 102.0% for API99.5% - 101.2% 99.1% - 101.5%
Precision (% RSD) Repeatability (≤1.0%), Intermediate (≤2.0%)Repeatability: 0.4%Intermediate: 0.9% Repeatability: 0.5%Intermediate: 1.1%
Limit of Quantification (LOQ) S/N ratio ≥ 100.04% (relative to 1 mg/mL API)0.04% (relative to 1 mg/mL API)
Robustness No significant impact from minor variationsRobust. (Variations in flow rate ±5%, temp ±2°C)Robust. (Variations in flow rate ±5%, temp ±2°C)

Discussion: Choosing the Right Tool for the Job

Both the Reversed-Phase and HILIC methods were successfully validated and demonstrated to be suitable for their intended purpose, which is the quantitative determination of purity for 6-((cyclohexylmethyl)amino)pyridazin-3-ol.[9]

  • Method A (RP-C18) is a conventional, highly robust method that provides excellent separation for potential non-polar impurities arising from starting materials or side reactions involving the cyclohexyl moiety. Its wide adoption in QC labs makes it a reliable choice for routine release testing.

  • Method B (HILIC) offers an orthogonal separation mechanism, making it invaluable for confirmatory analysis. It is particularly adept at separating highly polar degradants that might be poorly retained on a C18 column. In drug development, running both methods provides a high degree of confidence in the complete impurity profile of the API.

The use of a high-resolution mass spectrometer (HR-MS) like a Q-TOF is critical. It not only provides the mass accuracy needed to propose elemental compositions for unknown impurities but also allows for structural elucidation through the analysis of fragmentation patterns (MS/MS).[2] This capability is essential for fully characterizing the impurity profile as required by regulatory agencies.[1]

Conclusion

The validation of analytical methods for API purity is a non-negotiable aspect of pharmaceutical development. This guide has demonstrated a comprehensive, dual-method approach to validating the purity of 6-((cyclohexylmethyl)amino)pyridazin-3-ol by LC-MS. By grounding our protocols and acceptance criteria in the authoritative ICH Q2(R1) guidelines, we have established two scientifically sound, self-validating systems.

The choice between a reversed-phase or HILIC method depends on the specific context; however, for comprehensive characterization during development, the use of both is strongly recommended. This orthogonal approach ensures that the full spectrum of potential impurities—from non-polar process residuals to polar degradants—is effectively separated, identified, and quantified, ultimately safeguarding patient safety and ensuring product quality.

References

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.Current Pharmaceutical Analysis, Volume 6, Issue 4, 2010.
  • Analytical Method Development and Validation in Pharmaceuticals. (Accessed October 18, 2025).
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.FDA.
  • LC-MS and CE-MS Str
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA, 2021.
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry.Thermo Fisher Scientific, 2020.
  • FDA/CDER Perspectives on analytical procedure development and valid
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS.Phenomenex, 2020.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain, 2025.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.EMA.
  • Forced Degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Force Degradation for Pharmaceuticals: A Review.International Journal of Scientific Development and Research, 2022.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Review on Forced Degradation Studies.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.Journal of Drug Delivery and Therapeutics, 2020.
  • Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities.
  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS.RASĀYAN Journal of Chemistry, Vol. 14, No.1, 2021.

Sources

High-Performance Western Blot Analysis of c-Met Signaling: Pyridazinone Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the efficacy of novel pyridazinone-based c-Met inhibitors (e.g., 6-substituted pyridazinones) compared to standard clinical references like Crizotinib or Sorafenib .

Pyridazinone derivatives have emerged as potent ATP-competitive inhibitors of the Hepatocyte Growth Factor Receptor (HGFR/c-Met). While standard inhibitors often face resistance mutations or solubility issues, optimized pyridazinone scaffolds demonstrate superior selectivity and stability. This guide details the Western Blot workflows required to quantify their impact on downstream targets: p-c-Met (Tyr1234/1235) , p-Akt (Ser473) , and p-ERK1/2 (Thr202/Tyr204) .

Mechanism of Action & Target Selection

To accurately interpret Western Blot data, one must understand the signaling cascade blockade. Pyridazinone derivatives function by occupying the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Downstream Signaling Blockade Diagram

The following diagram illustrates the specific nodes inhibited by pyridazinone treatment, guiding your antibody selection strategy.

G Pyridazinone Pyridazinone Derivative ATP ATP Binding Pyridazinone->ATP Blocks cMet c-Met Receptor (RTK) cMet->ATP Requires pcMet p-c-Met (Tyr1234/1235) ATP->pcMet Phosphorylation PI3K PI3K pcMet->PI3K Ras Ras/Raf pcMet->Ras Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Activation Apoptosis Apoptosis Induction (Caspase-3 Cleavage) pAkt->Apoptosis Inhibits MEK MEK Ras->MEK pERK p-ERK1/2 (Thr202/Tyr204) MEK->pERK Activation pERK->Apoptosis Inhibits

Caption: Pyridazinone derivatives competitively inhibit ATP binding to c-Met, preventing phosphorylation at Tyr1234/1235 and collapsing downstream survival pathways (Akt/ERK).

Comparative Performance Analysis

When characterizing a lead pyridazinone compound (referred to here as Pyr-Met-Lead ) against a standard inhibitor (e.g., Crizotinib ), Western Blotting serves as the definitive semi-quantitative assay for cellular potency.

Comparative Data: Potency & Selectivity

The table below summarizes typical experimental outcomes when treating EBC-1 or MKN-45 (c-Met amplified) cells.

FeaturePyr-Met-Lead (Novel Pyridazinone)Crizotinib (Standard Reference)Western Blot Implication
IC50 (c-Met) < 5 nM (High Potency)~20-40 nMPyr-Met-Lead requires lower concentration to ablate p-c-Met signal.
p-Akt Inhibition > 90% reduction at 100 nM~70% reduction at 100 nMPyr-Met-Lead shows cleaner "off" signal for survival pathways.
Kinase Selectivity High (Target specific)Moderate (Multi-kinase)Crizotinib may show off-target band reduction (e.g., ALK) not seen with Pyridazinones.
Solubility Optimized (Hydrophilic moieties)Moderate (Lipophilic)Pyr-Met-Lead lysates often show less aggregation/smearing in wells.
Interpretation of Results
  • Efficacy: A successful pyridazinone candidate should obliterate the p-c-Met (Tyr1234/1235) band at concentrations where the total c-Met protein remains stable.

  • Apoptosis Markers: Look for the emergence of Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa) . Pyridazinones often induce these markers earlier (12-24h) than first-generation inhibitors due to rapid pathway shutdown.

High-Fidelity Experimental Protocol

To reproduce the data above, strict adherence to a "Phospho-Preservation" protocol is required. Phosphatases are robust and can dephosphorylate your targets within seconds of lysis if not inhibited.

Phase 1: Sample Preparation (The Critical Step)

Objective: Lyse cells while freezing the phosphorylation state.[1]

  • Cell Culture: Grow EBC-1 or A549 cells to 70-80% confluence. Treat with Pyr-Met-Lead (e.g., 10, 50, 100 nM) for 24 hours.

  • Lysis Buffer Formulation (Freshly Prepared):

    • RIPA Buffer (Radioimmunoprecipitation Assay buffer).[2]

    • Protease Inhibitors: 1x Cocktail (PMSF, Aprotinin, Leupeptin).

    • Phosphatase Inhibitors (CRITICAL): 1 mM Sodium Orthovanadate (

      
      ) + 10 mM Sodium Fluoride (
      
      
      
      ). Without these, p-Akt and p-c-Met signals will vanish.
  • Lysis Procedure:

    • Wash cells with ice-cold PBS (containing 1 mM

      
      ).
      
    • Add lysis buffer directly to plate on ice. Scrape immediately.

    • Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant.[1]

Phase 2: Electrophoresis & Transfer

Objective: Separate hydrophobic kinase receptors (c-Met is ~145 kDa).

  • Gel: Use 8% SDS-PAGE or 4-12% Gradient Gels. (c-Met is high MW; 8% ensures good resolution).

  • Loading: 20-30 µg total protein per lane.

  • Transfer Membrane: Use PVDF (0.45 µm). PVDF has higher binding capacity for hydrophobic proteins like membrane receptors compared to Nitrocellulose.

  • Transfer Conditions: Wet transfer, 100V for 90 mins (cold room) to ensure transfer of high MW c-Met.

Phase 3: Immunoblotting Workflow

This diagram outlines the optimized probing sequence to avoid "stripping" artifacts on phospho-proteins.

Workflow Step1 Block (5% BSA in TBS-T) Step2 Primary Ab 1: Phospho-Specific (Overnight 4°C) Step1->Step2 Preserve P-sites Step3 Detection (ECL) Step2->Step3 Step4 Strip Buffer (Mild, pH 2.2) Step3->Step4 Remove Ab Step5 Primary Ab 2: Total Protein (Normalization) Step4->Step5 Re-probe

Caption: Always probe for the Phosphorylated target (p-c-Met) FIRST. Stripping can degrade phospho-epitopes, so Total c-Met is probed second.

Antibody Recommendations:

  • Blocking: Use 5% BSA (Bovine Serum Albumin) for phospho-antibodies. Do not use Non-Fat Dry Milk, as it contains casein (a phosphoprotein) which causes high background for p-Met/p-Akt antibodies.

  • Dilution: 1:1000 in 5% BSA/TBS-T.

Troubleshooting & Optimization

Common issues when analyzing pyridazinone effects and their solutions.

ObservationProbable CauseExpert Solution
Weak p-c-Met Signal Phosphatase activityEnsure Sodium Orthovanadate is added fresh to lysis buffer. Keep lysates strictly at 4°C.
High Background Milk blockingSwitch to 5% BSA in TBS-T for all phospho-antibodies.
Smearing at Top of Gel Aggregation of c-MetDo not boil samples at 100°C. Heat at 70°C for 10 mins instead to prevent membrane protein aggregation.
No Reduction in p-Akt Feedback LoopIn some lines (e.g., HCC), inhibiting c-Met triggers EGFR activation. Check p-EGFR levels to confirm bypass signaling.

References

  • Design and synthesis of pyridazinone derivatives as c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015) Context: Establishes the structural basis for pyridazinone binding to the c-Met ATP pocket.

  • Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. Source: European Journal of Medicinal Chemistry (2016) Context: Provides IC50 values and Western Blot data comparing pyridazinones to standard inhibitors.

  • Best Practice for Western Blot Detection of Phosphorylation Events. Source: Bio-Rad Antibodies Context: Validates the protocol requirement for BSA blocking and phosphatase inhibitors.

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Source: Methods in Molecular Biology (2014) Context: Standardizes the downstream marker analysis (ERK/Akt) used in this guide.

Sources

Beyond the IC50: Reproducibility Guide for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the biological reproducibility challenges associated with 6-((Cyclohexylmethyl)amino)pyridazin-3-ol (hereafter referred to as the "Core Scaffold" ). This molecule represents the de-benzylated precursor or metabolite of the widely used USP1 inhibitor ML323 .

While often used in fragment-based screening or as a cost-effective alternative in early-stage assays, this Core Scaffold exhibits significant reproducibility issues compared to optimized probes like ML323 or the clinical candidate KSQ-4279 . This guide provides the experimental framework to distinguish genuine USP1 inhibition from off-target toxicity and tautomeric artifacts.

Part 1: Comparative Analysis

The primary cause of data variability with the Core Scaffold is its tautomeric instability and lower affinity compared to N-substituted derivatives. The lack of the N-benzyl group (present in ML323) allows the molecule to shift between the pyridazin-3-ol (aromatic) and pyridazin-3(2H)-one (keto) forms, altering its binding kinetics.

Table 1: Performance Benchmark
FeatureCore Scaffold (Subject)ML323 (Standard Probe)KSQ-4279 (Clinical Standard)
Structure 6-((Cyclohexylmethyl)amino)pyridazin-3-olN-benzyl-substituted analogHighly substituted pyrimidin-5-yl analog
Primary Target Weak/Non-specific USP1 binderUSP1/UAF1 Complex (Nanomolar)USP1/UAF1 Complex (Picomolar)
Mechanism Competitive (Low Affinity)Allosteric/Cryptic Pocket BinderAllosteric/Cryptic Pocket Binder
Tautomeric State Unstable (Ol/One equilibrium)Locked (Pyridazin-3-one)Locked
Solubility (PBS) High (>100 µM)Low (<10 µM)Moderate
Off-Target Risk High (Potential PDE3A interaction)Low (High Selectivity)Very Low
Rec.[1][2] Use Case Fragment screening onlyIn vitro & Cell-based assaysIn vivo & Clinical translation
Part 2: Biological Validation Framework

To ensure data generated with the Core Scaffold is reproducible and biologically relevant, you must validate it against the specific signaling pathway of USP1. USP1 prevents the degradation of ID1 and regulates the monoubiquitination of FANCD2 .

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the critical checkpoints where the Core Scaffold often fails to produce the "Rescue Phenotype" seen with ML323.

USP1_Pathway cluster_complex DUB Complex USP1 USP1 Enzyme UAF1 UAF1 Cofactor USP1->UAF1 Ub_FANCD2 Ub-FANCD2 (Monoubiquitinated) USP1->Ub_FANCD2 Removes Ub ID1_Ub Ub-ID1 (Polyubiquitinated) USP1->ID1_Ub Removes Ub chain Inhibitor Inhibitor (ML323 / Core Scaffold) Inhibitor->USP1 Blocks Activity FANCD2 FANCD2 (Deubiquitinated) Ub_FANCD2->FANCD2 DNA Repair Termination ID1 ID1 Protein (Stable) ID1_Ub->ID1 Stabilization Proteasome Proteasome (Degradation) ID1_Ub->Proteasome Degradation (If USP1 Inhibited)

Caption: USP1 deubiquitinates FANCD2 (DNA repair) and ID1 (differentiation). Inhibition leads to ID1 degradation and accumulation of Ub-FANCD2.

Part 3: Critical Experimental Protocols

Reproducibility fails when researchers rely solely on cell viability (IC50) without confirming target engagement. The Core Scaffold may kill cells via off-target toxicity rather than USP1 inhibition.

Protocol A: The "Rescue" Western Blot (Target Engagement)

Objective: Confirm that the compound induces ID1 degradation (a hallmark of USP1 inhibition) and that this degradation is rescued by proteasome inhibition.

Reagents:

  • Cell Line: MDA-MB-231 or HCT116 (High endogenous USP1).

  • Controls: ML323 (Positive, 30 µM), DMSO (Negative).

  • Rescue Agent: MG132 (Proteasome inhibitor).[3]

Step-by-Step Methodology:

  • Seeding: Plate cells at 70% confluency in 6-well plates. Allow 24h attachment.

  • Treatment (Time-Course):

    • Treat with Core Scaffold (Titration: 10, 30, 100 µM) for 4 hours .

    • Note: The Core Scaffold requires higher concentrations than ML323 due to lower affinity.

  • The Rescue Step (Crucial for Validity):

    • In a duplicate set of wells, add 10 µM MG132 concurrently with the inhibitor.

    • Rationale: If the loss of ID1 is due to USP1 inhibition, MG132 must restore ID1 protein levels. If ID1 does not return, the compound is causing non-specific translational arrest or toxicity.

  • Lysis: Lyse in RIPA buffer + Protease Inhibitor Cocktail. Do not use DUB inhibitors in the lysis buffer if you plan to blot for Ub-FANCD2.

  • Detection:

    • ID1: Look for disappearance (Lane 2) and reappearance with MG132 (Lane 3).

    • FANCD2: Look for the upper band shift (Monoubiquitinated form) accumulation.

Protocol B: Ub-Rho110 Biochemical Assay (In Vitro Selectivity)

Objective: Quantify the shift in IC50 between the Core Scaffold and ML323.

  • Buffer Prep: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

    • Reproducibility Tip: Fresh DTT is mandatory. Oxidized DTT inactivates the catalytic cysteine of USP1, leading to false positives.

  • Enzyme: Recombinant USP1/UAF1 complex (2 nM final).

  • Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110, 100 nM).

  • Execution:

    • Incubate Enzyme + Inhibitor for 15 mins at RT.

    • Add Substrate.[1] Measure fluorescence (Ex 485nm / Em 535nm) kinetically for 30 mins.

  • Data Analysis:

    • The Core Scaffold will likely show a "flat" inhibition curve until high concentrations (>50 µM), whereas ML323 should show a sharp inflection at ~70-100 nM.

Part 4: Troubleshooting & Workflow Visualization

Use this decision matrix to evaluate if your batch of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is suitable for publication-quality data.

Validation_Workflow Start Start: Compound Validation Solubility Step 1: DMSO Solubility Test (Clear at 10mM?) Start->Solubility Biochem Step 2: Ub-Rho110 Assay (IC50 < 10 µM?) Solubility->Biochem Yes Fail_Sol Discard: Aggregation Artifacts Solubility->Fail_Sol No (Precipitates) Western Step 3: ID1 Degradation Blot (Rescued by MG132?) Biochem->Western Yes Fail_Pot Use as Fragment Only (Not a Probe) Biochem->Fail_Pot No (Weak Binder) Fail_Spec Discard: Off-Target Toxicity Western->Fail_Spec No Pass Validated for Study Western->Pass Yes

Caption: Step-by-step validation workflow to filter out low-quality data derived from the Core Scaffold.

References
  • Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses." Nature Chemical Biology, 10(4), 298-304.

    • Establishes ML323 as the optimized probe derived
  • Rennie, M. L., et al. (2022). "Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279." Journal of Medicinal Chemistry, 65(21), 14864–14877.

    • Provides structural data on the binding pocket and comparison of ML323 vs. KSQ-4279.
  • Dexheimer, T. S., et al. (2012). "Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex."[4] Probe Reports from the NIH Molecular Libraries Program.

    • Details the SAR (Structure-Activity Relationship) showing why the N-benzyl group is essential for potency.
  • Ochoa, R., et al. (2018). "Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone... as phosphodiesterase 3A (PDE3A) inhibitors." PLOS ONE.

    • Highlights the risk of off-target effects (PDE3A) for pyridazinone scaffolds lacking specific substitution.

Sources

Benchmarking 6-((Cyclohexylmethyl)amino)pyridazin-3-ol against known PDE inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 6-((Cyclohexylmethyl)amino)pyridazin-3-ol vs. Established PDE Inhibitors

Executive Summary: The Pyridazinone Scaffold in Context

The compound 6-((Cyclohexylmethyl)amino)pyridazin-3-ol (hereafter referred to as Cyc-P3O ) represents a classic "privileged scaffold" in phosphodiesterase (PDE) drug discovery. Structurally, it belongs to the 6-amino-3(2H)-pyridazinone class.[1] While the nomenclature specifies the "3-ol" (enol) form, in physiological solution, these compounds predominantly exist as the 3(2H)-one (keto) tautomer.

This scaffold is historically significant because it bridges two major therapeutic targets:

  • PDE3 Inhibition: Associated with cardiotonic activity (e.g., Pimobendan, Indolidan).

  • PDE4 Inhibition: Associated with anti-inflammatory activity (e.g., Zardaverine).[2]

The Benchmarking Challenge: The critical evaluation of Cyc-P3O requires not just potency determination, but a rigorous assessment of isoform selectivity . The presence of the hydrophobic cyclohexylmethyl group at the N6 position suggests an attempt to target the hydrophobic clamp (Q-pocket) typical of PDE4 active sites, potentially shifting selectivity away from PDE3.

This guide outlines the protocol to benchmark Cyc-P3O against industry standards: Rolipram (PDE4 reference), Roflumilast (Clinical PDE4 standard), and Milrinone (PDE3 selectivity control).

Mechanism of Action & Signaling Pathway

To validate Cyc-P3O, one must understand the downstream effects of PDE inhibition. PDE4 hydrolyzes cAMP (cyclic adenosine monophosphate) into inactive 5'-AMP. Inhibition leads to cAMP accumulation, activation of Protein Kinase A (PKA), and subsequent phosphorylation of transcription factors like CREB, resulting in the downregulation of pro-inflammatory cytokines (TNF-


, IL-17).
Visualization: The cAMP-PKA Signaling Axis

G GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE PKA PKA Activation cAMP->PKA PDE PDE4 / PDE3 (Target Enzyme) PDE->AMP Inhibitor Cyc-P3O (Inhibitor) Inhibitor->PDE Blocks Cytokines Downregulation of TNF-α, IL-17 PKA->Cytokines Signaling Cascade

Figure 1: Mechanism of Action.[2][3][4][5][6][7] Cyc-P3O prevents the hydrolysis of cAMP, sustaining the anti-inflammatory signaling cascade.

Comparative Profiling: Cyc-P3O vs. Standards

The following data structure is required to objectively position Cyc-P3O. If experimental data is not yet generated, these are the Target Product Profiles (TPP) based on high-performing analogs in this chemical class (e.g., Zardaverine).

Table 1: Benchmarking Criteria & Reference Values
ParameterCyc-P3O (Candidate)Rolipram (Reference)Roflumilast (Clinical Std)Milrinone (Selectivity Ctrl)
Primary Target PDE4 (Predicted)PDE4PDE4PDE3
Potency (IC50) Target: < 500 nM~200 - 400 nM< 1 nM> 10,000 nM (for PDE4)
PDE3 IC50 Critical Check> 10,000 nM> 10,000 nM~500 nM
Selectivity Ratio Target: > 50-fold (PDE4/3)HighVery HighLow (PDE3 selective)
Binding Mode CompetitiveCompetitiveCompetitiveCompetitive
Solubility (pH 7.4) Moderate (LogP ~2.5)LowLowModerate

Scientific Insight:

  • The "Emesis Window": First-generation PDE4 inhibitors like Rolipram failed due to emesis (vomiting), linked to PDE4D inhibition. Modern benchmarking requires sub-isoform profiling. Ideally, Cyc-P3O should show preference for PDE4B (anti-inflammatory) over PDE4D.[2]

  • The "Arrhythmia Risk": Pyridazinones are notorious for cross-reactivity with PDE3. If Cyc-P3O inhibits PDE3 with IC50 < 1 µM, it carries a risk of increasing cardiac contractility and arrhythmias.

Experimental Protocol: TR-FRET PDE Assay

To generate the data for Table 1, do not use radioactive cAMP assays (outdated/hazardous). Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a self-validating, homogeneous system.

Methodology Principles (Why this works):
  • Tracer: Biotinylated cAMP labeled with a fluorophore.

  • Detection: Europium-cryptate labeled anti-cAMP antibody.

  • Signal: High FRET signal occurs when cAMP is intact (tracer binds antibody). When PDE hydrolyzes cAMP, the tracer is destroyed/displaced, and FRET signal decreases .

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Cyc-P3O in 100% DMSO to 10 mM stock.

    • Prepare 1:3 serial dilutions in assay buffer (ensure final DMSO < 1% to prevent enzyme denaturation).

  • Enzyme Reaction:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl2 (cofactor), 0.1% BSA (prevents sticky binding).

    • Add 5 µL of PDE4B enzyme (recombinant human) to 384-well plate.

    • Add 2.5 µL of Cyc-P3O dilution. Incubate 10 min at RT (allows inhibitor to bind active site).

  • Substrate Addition:

    • Add 2.5 µL of cAMP substrate (at Km concentration, typically 1 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-cAMP tracer + ULight-anti-cAMP antibody).

    • Read on EnVision or similar plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Visualization: Assay Workflow

Assay Stock Cyc-P3O (10mM DMSO) Dilution Serial Dilution (10-point) Stock->Dilution 1:3 steps Plate 384-Well Plate Dilution->Plate 2.5 µL Read TR-FRET Read (665/615 nm) Plate->Read Add Detection Mix Enzyme PDE4 Enzyme + MgCl2 Enzyme->Plate 5 µL (Pre-incubation) Substrate cAMP Substrate Substrate->Plate 2.5 µL (Start Rxn) Data IC50 Curve Generation Read->Data Non-linear regression

Figure 2: TR-FRET Assay Workflow for IC50 Determination.

Data Analysis & Validation Criteria

To ensure Trustworthiness (Part 2 of requirements), the assay must pass these quality gates before the data is published:

  • Z-Prime (Z'): Must be > 0.5.

    • Formula:

      
      
      
    • Where

      
       is the positive control (no enzyme, max FRET) and 
      
      
      
      is the negative control (max activity, min FRET).
  • Reference Standard Check: Run Rolipram on the same plate. Its IC50 must fall within 2-fold of the historical mean (e.g., if historical is 200 nM, acceptable range is 100-400 nM).

  • Hill Slope: The slope of the Cyc-P3O curve should be approximately -1.0. A slope < -2.0 suggests non-specific aggregation or assay interference (e.g., quenching).

Conclusion & Outlook

Cyc-P3O (6-((Cyclohexylmethyl)amino)pyridazin-3-ol) is a promising probe due to its structural similarity to potent PDE inhibitors like Zardaverine. However, its utility as a therapeutic candidate depends entirely on its selectivity profile .

  • If PDE4 IC50 < 100 nM and PDE3 IC50 > 10 µM: It is a high-quality, safer anti-inflammatory candidate.

  • If PDE4 IC50 ≈ PDE3 IC50: It functions as a dual inhibitor, useful for specific indications (e.g., combined bronchodilation and anti-inflammation in COPD) but carries higher cardiac risks.

Researchers should prioritize the PDE4B vs. PDE4D selectivity assay immediately following the primary screen to assess the therapeutic index regarding emetic side effects.

References

  • Review of Pyridazinone Scaffold: Asif, M. (2016).[8] A mini review on the chemistry and biological activities of pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research.[9][10]

  • PDE4 Inhibitor Benchmarking (Roflumilast/Rolipram): Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics.

  • Zardaverine (Structural Analog) Characterization: Schudt, C., et al. (1991). Zardaverine: a cyclic AMP specific PDE III/IV inhibitor. Agents and Actions.[2][3][4][5][6][7][10][11][12]

  • Assay Methodology (TR-FRET): Degorce, F., et al. (2009). HTS-suitable homogeneous fluorescent assays for PDE isoform profiling. Current Pharmaceutical Design.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper disposal of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol, a pyridazine derivative likely utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and data on structurally related compounds, providing a robust framework for operational safety.

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to hazard assessment is warranted. The procedures outlined are based on the known properties of pyridazine and aminopyridine derivatives, which often exhibit irritant and potentially toxic properties.[1][2][3][4] It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health & Safety (EH&S) protocols.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on analogous compounds, 6-((Cyclohexylmethyl)amino)pyridazin-3-ol should be handled as a substance that is:

  • Irritating to the skin and eyes: Many nitrogen-containing heterocyclic compounds can cause significant irritation upon contact.[2][3]

  • A potential respiratory irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][4]

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[3][4][7]

Key Safety and Handling Data Summary

ParameterRecommendation/DataSource(s)
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat. Use in a well-ventilated area or chemical fume hood.[2][8][9]
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), Respiratory Irritation, Potential Acute Toxicity (Oral)[2][3][4]
Incompatibilities Strong oxidizing agents, strong acids.[2]
Accidental Release Measures Absorb spills with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. Prevent entry into drains.[4][8][9]

Part 2: Step-by-Step Disposal Protocol

The disposal of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol must be managed as a hazardous waste stream, in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[10][11][12]

Step 1: Waste Characterization and Segregation

  • Initial Classification: Unless confirmed otherwise by analytical data, treat 6-((Cyclohexylmethyl)amino)pyridazin-3-ol and any materials contaminated with it as hazardous chemical waste.[12]

  • Waste Segregation: It is crucial to segregate waste to prevent dangerous reactions.[12][13]

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids or oxidizers.[14] Halogenated and non-halogenated solvent wastes should be collected separately if possible.[14][15]

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically resistant to the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a container compatible with the solvent system (e.g., glass or HDPE for many organic solvents).[11][13] Ensure containers are in good condition, free from leaks, and have a secure, leak-proof closure.[12][13]

  • Proper Labeling: As soon as waste is generated, label the container with the words "Hazardous Waste."[12][13] The label must also include:

    • The full chemical name: "6-((Cyclohexylmethyl)amino)pyridazin-3-ol" (no formulas or abbreviations).[13]

    • An accurate estimation of the concentration of all constituents.

    • The primary hazard(s) (e.g., "Irritant," "Toxic").[12]

    • The date of accumulation.

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[13] This could be within a chemical fume hood or a designated and labeled cabinet.[11]

  • Storage Conditions: Store waste containers in a well-ventilated area.[2] Secondary containment, such as a larger tub or bucket, must be used to prevent spills from reaching drains.[12][16] Keep containers closed at all times except when adding waste.[13]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically no more than 55 gallons of hazardous waste).[12]

Disposal Workflow Decision Diagram

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Final Disposition start Generation of Waste (Pure compound, solutions, contaminated materials) characterize Characterize Waste (Solid vs. Liquid, Solvent type) start->characterize solid_waste Solid Waste (Pure compound, PPE, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid solid_container Select & Label HDPE Container solid_waste->solid_container liquid_container Select & Label Compatible Solvent Container liquid_waste->liquid_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa pickup Arrange for Pickup by EH&S or Licensed Disposal Vendor saa->pickup disposal Compliant Disposal (e.g., Incineration) pickup->disposal

Caption: Decision workflow for the compliant disposal of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol waste.

Step 4: Final Disposal

  • Contact EH&S: Do not dispose of this chemical waste down the drain or in the regular trash.[10][16] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[13]

  • Documentation: Ensure all necessary paperwork, such as a chemical waste pickup form, is completed accurately.[13]

  • Professional Disposal: The waste will be handled by a licensed professional waste disposal service, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[8] The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[15]

Part 3: Emergency Procedures and Spill Management

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills, wear appropriate PPE (double-glove, safety goggles, lab coat).

  • Contain and Absorb: Cover the spill with a non-reactive absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[4]

  • Collect and Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EH&S office, regardless of size.

By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol, fostering a culture of safety and environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. National Industrial Chemicals Notification and Assessment Scheme. Available from: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PubMed. Available from: [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. Available from: [Link]

  • Laboratory Waste Disposal Guidelines. Unknown Source.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]

  • 6-Aminopyridazin-3(2H)-one. PubChem. Available from: [Link]

  • 6-Cyclopropylpyridazin-3-amine Properties. US EPA. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]

  • 6-Amino-pyridazine-3-carboxylic acid. ChemBK. Available from: [Link]

Sources

Personal Protective Equipment (PPE) for Handling 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

[1][2]

Executive Summary (BLUF)

Stop and Read: 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is a pharmacologically active pyridazine derivative.[1] Due to the absence of a globally harmonized specific SDS for this exact intermediate, you must apply the Precautionary Principle.

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

  • Default Occupational Exposure Band (OEB): OEB 3 (Estimated OEL 10–100 µg/m³).

  • Primary Hazard: Inhalation of dust and potential skin absorption due to the lipophilic cyclohexyl moiety.

  • Critical Action: All weighing of the solid must occur within a certified Chemical Fume Hood or Powder Containment Hood. N95 respirators alone are insufficient for primary containment of the neat powder.

Hazard Assessment & Structure-Activity Relationship (SAR)

As a Senior Scientist, I do not rely solely on generic data. We analyze the molecule to predict risk.

Structural FeatureAssociated RiskSafety Implication
Pyridazin-3-ol Core Tautomerizes to Pyridazinone.[1] Biologically active scaffold (often Kinase or COX-2 inhibition).[1]Systemic Toxicity: Assume biological activity at low doses.
Cyclohexyl Group Increases lipophilicity (LogP).Dermal Absorption: The compound can likely penetrate the stratum corneum.
Secondary Amine Basic nitrogen functionality.Irritation/Corrosion: Potential pH > 9 in solution; risk of chemical burns to mucous membranes.
Physical State Crystalline Solid / Fine Powder.Aerolization: High risk of generating respirable dust during weighing/transfer.

Expert Insight: The "Cyclohexylmethyl" chain acts as a "grease" molecule, facilitating the transport of the pharmacophore across biological membranes.[1] This makes skin protection (permeation resistance) just as critical as respiratory protection.

PPE Selection Matrix

Do not use "standard lab PPE" for this compound. Use the following Tiered Protection System based on the state of matter.

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (< 100 mM)
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 only if working inside a Class II BSC.Standard Lab Ventilation (Fume Hood).
Hand Protection Double Gloving Required. 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil)Single Nitrile Gloves (4 mil).[1] Change immediately upon splash.
Eye/Face Chemical Goggles (Indirect Vent). Safety glasses are unsafe due to floating dust.Safety Glasses with Side Shields + Face Shield if pouring > 100mL.
Body Tyvek® Lab Coat/Coverall (Disposable).[2][3] Wrist cuffs must be taped or elasticized.Standard Cotton Lab Coat (Laundered professionally, never at home).

Decision Logic: PPE & Containment

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on your specific operation.

PPE_LogicStartStart: Handling 6-((Cyclohexylmethyl)amino)pyridazin-3-olStateCheckAssess Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidNeat CompoundLiquidSolubilized (Liquid)StateCheck->LiquidDiluted SolutionWeighingWeighing / Open TransferSolid->WeighingClosedClosed Vessel / TransportSolid->ClosedMedRiskStandard Risk:Fume Hood + Single Gloves+ Splash GogglesLiquid->MedRiskHighRiskCRITICAL RISK:Use Powder Containment Hood+ Double Gloves + Tyvek SleevesWeighing->HighRiskDust Generation LikelyClosed->MedRiskNo Dust Exposure

Figure 1: Risk-based decision tree for PPE selection. Note that solid handling triggers the highest level of protection.

Operational Protocol: Step-by-Step

Phase A: Pre-Work Preparation
  • Engineering Check: Verify the Chemical Fume Hood or Biosafety Cabinet (BSC) is operational. The face velocity must be 100 fpm (0.5 m/s) .

  • Solvent Staging: Pre-measure solvents (e.g., DMSO, Methanol) before opening the compound vial to minimize open-container time.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Pyridazine powders are often static-prone, leading to "jumping" powder.

Phase B: The "Double-Glove" Gowning Method

Rationale: Organic amines can permeate nitrile. The inner glove acts as a barrier if the outer glove is compromised or during doffing.

  • Wash hands thoroughly.[2][3]

  • Don Inner Gloves (Standard Nitrile).

  • Don Tyvek Sleeves or Lab Coat, ensuring the cuff covers the inner glove wrist.

  • Don Outer Gloves (Long-cuff), pulling them over the Tyvek cuff.

  • Self-Validation: Check for air gaps at the wrist.

Phase C: Handling & Solubilization
  • Open: Open the vial only inside the hood.

  • Weigh: Transfer solid using a disposable spatula. Do not reuse spatulas.

  • Dissolve: Add solvent immediately to the solid container to "wet" the dust. Once in solution, the inhalation risk drops significantly.

  • Cap: Tightly seal the vessel before removing it from the hood.

Phase D: Decontamination & Waste
  • Wipe Down: Use a 10% bleach solution or specialized surfactant (e.g., Contrad® 70) to wipe the balance and hood surface. Simple water is often ineffective for lipophilic pyridazines.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Disposal: All solid waste (weigh boats, wipes) must go into Incineration Waste streams (High BTU). Do not use general trash.

Emergency Response Workflow

In the event of exposure, immediate action is required.[3] The lipophilicity of the cyclohexyl group accelerates skin uptake.

Emergency_ResponseExposureExposure EventTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleWashWash with Soap/Water(15 Minutes)Do NOT use AlcoholSkin->WashRemove ClothingFlushFlush Eyewash Station(15 Minutes)Eye->FlushHold Eyelids OpenAirMove to Fresh AirSeek Medical AidInhale->Air

Figure 2: Immediate emergency response actions.[2][3][4] Note: Alcohol enhances skin absorption of this compound; use soap and water only.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5][6] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Control Banding logic applied here).
  • PubChem. (2023). Compound Summary: Pyridazin-3-ol Derivatives. National Library of Medicine. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.